Spermidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHGHQPFGPMSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036645 | |
| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Spermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
124-20-9 | |
| Record name | Spermidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spermidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spermidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azaoctamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPERMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Spermidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Spermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Fates of Spermidine Degradation Products
The degradation of spermidine (B129725) and spermine (B22157) through the catabolic pathways generates several products, including lower polyamines, aminoaldehydes, and hydrogen peroxide.
The SSAT/APAO pathway converts N1-acetylthis compound into putrescine and 3-acetamidopropanal (B1240501). nih.govmdpi.com Putrescine is a precursor in polyamine biosynthesis and can be recycled back into this compound. aging-us.comkarger.com N1-acetylated polyamines, including N1-acetylthis compound, can also be exported from the cell. nih.govmdpi.com
The SMOX-mediated conversion of spermine to this compound produces this compound and 3-aminopropanal (B1211446). nih.govmdpi.com this compound can then re-enter the metabolic pool.
Both APAO and SMOX activities generate reactive aldehydes (3-acetamidopropanal and 3-aminopropanal) and hydrogen peroxide (H₂O₂). nih.govmdpi.com These by-products can be highly reactive and potentially toxic. mdpi.combiomolther.org For instance, 3-aminopropanal and 3-acetamidopropanal can be readily converted into acrolein, a highly toxic unsaturated aldehyde that can damage cellular components by covalently modifying proteins and nucleic acids. mdpi.commdpi.combiomolther.org
Hydrogen peroxide is a reactive oxygen species (ROS) that can contribute to oxidative stress. nih.govbiomolther.org Cells possess mechanisms, such as the enzyme catalase, to detoxify H₂O₂. nih.gov
In some organisms, the degradation products can enter other metabolic pathways. For example, in microorganisms, the breakdown products can converge at 4-aminobutyrate, which is then metabolized via succinate. capes.gov.broup.comnih.gov The C3 moiety of this compound can be broken down via β-alanine, though the details of this pathway are not fully understood. capes.gov.broup.comnih.gov
Another metabolic fate related to this compound is its involvement in the synthesis of hypusine, a post-translational modification found in the eukaryotic initiation factor 5A (eIF5A). aging-us.combiomolther.org this compound is used as a substrate by deoxyhypusine (B1670255) synthase to form deoxyhypusine on a specific lysine (B10760008) residue of eIF5A, which is then hydroxylated to form hypusine. aging-us.com This modification is crucial for eIF5A function in translation elongation. aging-us.com
Here is a summary of the metabolic fates of this compound degradation products:
| Degradation Product | Source Enzyme | Fate | Notes |
| Putrescine | APAO | Recycled into polyamine synthesis; Exported from the cell. nih.govkarger.com | Precursor for this compound synthesis. wikipedia.orgaging-us.comusda.gov |
| N¹-acetylthis compound | SSAT | Oxidized by APAO; Exported from the cell. nih.govmdpi.comnih.gov | Acetylated intermediate. nih.gov |
| This compound | SMOX | Recycled into polyamine metabolism (e.g., spermine synthesis). aging-us.com | Product of spermine catabolism. nih.gov |
| 3-acetamidopropanal | APAO | Can be converted to acrolein. mdpi.commdpi.combiomolther.org | Reactive aldehyde. mdpi.combiomolther.org |
| 3-aminopropanal | SMOX | Can be converted to acrolein. mdpi.commdpi.combiomolther.org | Reactive aldehyde. mdpi.combiomolther.org |
| Hydrogen Peroxide (H₂O₂) | APAO, SMOX | Detoxified by enzymes like catalase; Contributes to oxidative stress. nih.govnih.govmdpi.combiomolther.org | Reactive oxygen species. nih.govmdpi.combiomolther.org |
| 4-aminobutyrate | Microorganisms | Metabolized via succinate. capes.gov.broup.comnih.gov | Degradation pathway in some microorganisms. capes.gov.broup.comnih.gov |
| β-alanine | Microorganisms | Further metabolism unclear. capes.gov.broup.comnih.gov | Degradation pathway for C3 moiety in some microorganisms. capes.gov.broup.comnih.gov |
| Hypusine (on eIF5A protein) | Deoxyhypusine synthase | Post-translational modification essential for eIF5A function. aging-us.combiomolther.org | Formed directly from this compound. aging-us.com |
Polyamine Homeostasis and Spermidine Level Regulation
Autophagy Modulation by this compound
Autophagy is a fundamental catabolic process where cells degrade and recycle damaged organelles, misfolded proteins, and other cellular debris. aging-us.commdpi.comsci-hub.se this compound has been extensively shown to induce autophagy across various model organisms and mammalian cells. aginganddisease.orgaging-us.comnih.gov This induction is considered a key mechanism underlying many of this compound's beneficial effects, including its association with longevity. aginganddisease.orgaging-us.commdpi.com
Induction of Autophagy-Related Gene (Atg) Expression
One of the ways this compound modulates autophagy is by influencing the expression levels of autophagy-related genes (Atg). aginganddisease.orgnih.gov Studies have demonstrated that this compound supplementation can upregulate the expression of specific Atg genes. aginganddisease.orgnih.govtandfonline.compreprints.org For instance, in yeast, Atg 7, Atg 11, and Atg 15 were found to be upregulated upon this compound treatment. aginganddisease.orgaging-us.comnih.gov Genetic knockout of Atg genes has been shown to abolish the lifespan extension effects typically induced by this compound, highlighting the importance of these genes in this compound-mediated autophagy and longevity. aginganddisease.orgnih.gov In cucumber plants under salt stress, this compound treatment induced the upregulation of ATG genes, which was accompanied by increased hydrogen peroxide levels. tandfonline.com Pretreatment with inhibitors that prevented hydrogen peroxide accumulation compromised the this compound-induced expression of ATG genes and autophagosome formation in these plants. tandfonline.com
Data on this compound's Effect on Atg Gene Expression:
| Organism | This compound Treatment Effect | Upregulated Atg Genes (Examples) | Reference |
| Yeast | Upregulation | Atg 7, Atg 11, Atg 15 | aginganddisease.orgaging-us.comnih.gov |
| Cucumber (salt stress) | Upregulation | ATG genes (general) | tandfonline.com |
Regulation of Transcription Factors in Autophagy Initiation
This compound also regulates autophagy by influencing the activity and expression of key transcription factors involved in initiating the autophagic process. aginganddisease.orgnih.gov
eIF5A and TFEB Pathways
A notable pathway involves the eukaryotic translation initiation factor 5A (eIF5A) and the transcription factor EB (TFEB). aginganddisease.orgnih.govtandfonline.comnih.govelifesciences.orgbiorxiv.orgtandfonline.com this compound regulates autophagy by inducing the expression of eIF5A, which in turn increases the synthesis of TFEB. aginganddisease.orgnih.gov TFEB is a master regulator of lysosomal biogenesis and autophagy. nih.govfishersci.co.ukwindows.net Mechanistically, this compound facilitates the hypusination of eIF5A, a post-translational modification essential for eIF5A's function in promoting the translation of specific mRNAs, including those encoding TFEB. tandfonline.comnih.govelifesciences.orgbiorxiv.orgtandfonline.comwikipedia.orgtavernarakislab.gr Studies in B lymphocytes have shown that this compound promotes the hypusination of eIF5A, which regulates the translation of TFEB, subsequently impacting autophagosomal and lysosomal biogenesis. tandfonline.comtandfonline.com Age-related decline in this compound levels has been correlated with reduced hypusinated eIF5A and TFEB protein levels, leading to decreased autophagic flux. tandfonline.comnih.govtandfonline.com this compound supplementation has been shown to restore this pathway and improve cellular function, including the rescue of autophagic flux via efficient translation of TFEB through hypusinated eIF5A. tandfonline.comtandfonline.com This eIF5A-TFEB axis represents a mechanism by which this compound regulates autophagy at the translational level. tandfonline.comnih.govtandfonline.com This pathway has also been observed in CD8+ T cells, suggesting it may be conserved in other adaptive immune subsets. elifesciences.orgbiorxiv.org
Inhibition of Protein Acetylation and Acetyltransferases
This compound initiates autophagy, in part, by inhibiting protein acetylation. aginganddisease.orgnih.gov This involves the modulation of acetyltransferase activity. aging-us.comtavernarakislab.grreinventionjournal.org
EP300 (E1A-associated protein p300) Inhibition
A key target of this compound in this context is the acetyltransferase EP300 (E1A-associated protein p300). aginganddisease.orgnih.govsci-hub.sepreprints.orgreinventionjournal.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net EP300 is known to directly promote the acetylation of multiple autophagy-essential proteins and acts as an endogenous repressor of autophagy. aginganddisease.orgnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net this compound enhances deacetylation by reducing the expression or inhibiting the activity of EP300. aginganddisease.orgnih.govreinventionjournal.orgresearchgate.netnih.gov Research indicates that this compound can inhibit the acetyltransferase activity of recombinant EP300 protein in vitro. nih.govfrontiersin.orgresearchgate.net This inhibition is suggested to be competitive with acetyl-CoA. reinventionjournal.orgfrontiersin.orgfrontiersin.org Inhibition of EP300 by this compound induces autophagic flux in mammalian cells. frontiersin.orgfrontiersin.org
Data on this compound's Effect on EP300 Activity:
| Target Protein | This compound Effect on Acetyltransferase Activity | Mechanism Suggested | Reference |
| Recombinant EP300 | Inhibits activity | Competitive inhibition with acetyl-CoA (suggested) | reinventionjournal.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.net |
Deacetylation of Autophagy-Essential Proteins
By inhibiting acetyltransferases like EP300, this compound promotes the deacetylation of various cellular proteins, including those essential for autophagy. aginganddisease.orgnih.govreinventionjournal.orgresearchgate.net This deacetylation is crucial for the proper function of the autophagic machinery. This compound enhances deacetylation by reducing EP300 expression and potentially by decreasing the availability of acetyl-CoA. aginganddisease.orgnih.gov Studies have observed that this compound treatment stimulates the deacetylation of cytosolic proteins, including autophagy-relevant substrates such as ATG5 and LC3. nih.gov While this compound can also induce acetylation of nuclear proteins, including histones, its effect on cytoplasmic protein deacetylation appears significant for autophagy induction. tavernarakislab.grreinventionjournal.orgnih.gov
Autophagy-Independent Pathways of this compound Action
While this compound is a known inducer of autophagy, its beneficial effects are not solely dependent on this process. Research indicates that this compound can exert effects through other mechanisms. These potentially autophagy-independent pathways may involve direct antioxidant and metabolic effects. doctaris.commdpi.com For instance, this compound has been proposed to enhance mitochondrial metabolic function and respiration, inhibit neuronal nitric oxide synthase (nNOS), maintain membrane potential, control intracellular pH and volume, and possess anti-inflammatory and anti-oxidative properties. mdpi.com
Studies in Drosophila have suggested that this compound may protect against age-associated memory impairment by maintaining levels of memory-promoting factors that decline with age. nih.gov Many "memory genes" have been observed to be transcriptionally induced in the brains of this compound-fed flies, suggesting a potential autophagy-independent mechanism involving gene expression regulation. nih.gov Furthermore, endogenous polyamines, including this compound, can acutely bind to and modulate the activity of various cation channels, such as potassium channels and glutamate (B1630785) receptors, potentially influencing neuronal excitability and neurotransmission. nih.gov
Another proposed autophagy-independent mechanism involves the direct attenuation of LDL oxidation, an early step in atherogenesis. In vitro studies have shown that this compound can concentration-dependently inhibit the production of lipid hydroperoxides, malondialdehyde, and oxidation-specific immune epitopes in LDL particles. mdpi.com This effect is attributed to this compound's capability to directly scavenge hydroxyl radicals and singlet oxygen. mdpi.com
Recent research on the metabolic effects of this compound during overnutrition in mice suggests that enhanced lipolysis in adipose tissue can be independent of autophagy. researchgate.net this compound effectively stimulated lipolysis in mice with adipose-specific autophagy deficiency, indicating the involvement of multiple mechanistic pathways beyond autophagy in mediating its metabolic benefits. researchgate.net
Regulation of Protein Synthesis and Translational Control
This compound plays a crucial role in regulating protein synthesis in eukaryotes, influencing both the efficiency and fidelity of this process. researchgate.net Its impact is multifaceted, involving effects on initiation complex formation, a unique post-translational modification of eIF5A, translational fidelity, and the modulation of mitochondrial protein translation.
Role in Initiation Complex Formation
Polyamines, including this compound and spermine, have been shown to enhance translation efficiency in cell-free systems. cell-stress.com This effect does not always depend on the specific mRNA sequence. cell-stress.com this compound can regulate protein synthesis at the level of initiation complex formation involving mRNA, Met-tRNAi, and 40S ribosomal subunits. nih.gov
Research indicates that this compound can influence the secondary structure of the Shine-Dalgarno (SD) sequence and the initiation codon AUG in bacterial systems, which is important for efficient initiation complex formation. capes.gov.br this compound appears to relax the structure of the SD sequence and the initiation codon, facilitating interaction with the 30S ribosomal subunits. capes.gov.br The presence of a GC-rich double-stranded region near the SD sequence has been found to be important for this compound stimulation of fMet-tRNA binding to ribosomes. capes.gov.br this compound may bind to this GC-rich stem, causing a structural change that promotes fMet-tRNA binding. capes.gov.br
In mammalian mitochondria, spermine (a polyamine closely related to this compound) stimulates the binding of fMet-tRNA to mammalian mitochondrial 55S ribosomes. nih.gov This stimulatory effect appears independent of the mRNA used or the action of mitochondrial initiation factors IF2mt and IF3mt. nih.gov The primary effect seems to be on the interaction of fMet-tRNA with the ribosome. nih.gov
Hypusination of eIF5A (Eukaryotic Translation Initiation Factor 5A)
One of the most critical functions of this compound in eukaryotic protein synthesis is its role as the substrate for the hypusination of eukaryotic translation initiation factor 5A (eIF5A). researchgate.netcell-stress.compnas.org eIF5A is a highly conserved protein essential for eukaryotic cell viability. pnas.orgmdpi.com
Hypusination is a unique post-translational modification occurring on a specific lysine (B10760008) residue (Lys-50 in human eIF5A) of eIF5A. mdpi.combiorxiv.orgpnas.org This two-step enzymatic process involves this compound. mdpi.compnas.orgwikipedia.org First, deoxyhypusine (B1670255) synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from this compound to the epsilon-amino group of the specific lysine residue on the eIF5A precursor, forming deoxyhypusine-eIF5A. mdpi.compnas.orgwikipedia.org Second, deoxyhypusine hydroxylase (DOHH) hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5AHyp). mdpi.compnas.orgwikipedia.org
This modification is essential for the normal function of eIF5A. cell-stress.compnas.org Hypusinated eIF5A plays a crucial role in translation elongation, particularly in resolving ribosomal stalling that occurs at difficult-to-translate sequences, such as polyproline tracts (PPTs). researchgate.netcell-stress.commdpi.com It can also facilitate translation initiation and termination. mdpi.combiorxiv.org Insufficient hypusination due to dwindling this compound levels, particularly during aging, can lead to dysfunctional translation of eIF5A target proteins, including those containing PPT motifs. cell-stress.com
Data on the enzymes involved in hypusination:
| Enzyme | Function | PubChem CID |
| Deoxyhypusine Synthase | Transfers 4-aminobutyl group from this compound to eIF5A lysine. mdpi.compnas.orgwikipedia.org | 12788913 |
| Deoxyhypusine Hydroxylase | Hydroxylates deoxyhypusine-eIF5A to form hypusinated eIF5A. mdpi.compnas.orgwikipedia.org | Not readily available in search results |
Data on eIF5A isoforms:
| eIF5A Isoform | Expression Pattern | PubChem CID |
| eIF5A1 | Ubiquitously expressed. mdpi.com | 39836 referencecitationanalysis.com |
| eIF5A2 | Largely restricted to brain and testis. mdpi.com | Not readily available in search results |
Influence on Translational Fidelity
Polyamines contribute to the fidelity of protein synthesis. researchgate.net this compound deficiency has been shown to increase +1 ribosomal frameshifting efficiency in Saccharomyces cerevisiae. pnas.org This suggests that adequate levels of this compound are important for maintaining accurate translation and preventing errors in protein synthesis.
Modulation of Mitochondrial Protein Translation
This compound also influences protein translation within mitochondria. Through the hypusination of eIF5A, this compound regulates the translation of mitochondrial proteins. researchgate.netmdpi.com Studies in Ganoderma lucidum demonstrated that this compound promoted the translation of mitochondrial complexes I and II subunits, subsequently influencing their activity. asm.orgnih.gov Reducing eIF5A hypusination in this compound synthase knockdown strains led to decreased activities and protein contents of mitochondrial complexes I and II. asm.orgnih.gov This indicates that this compound's effect on these mitochondrial complexes is mediated through its influence on eIF5A hypusination. asm.orgnih.gov Hypusinated eIF5A is crucial for the efficient synthesis of mitochondria-localized proteins by preventing ribosome stalling on their associated mRNAs. biorxiv.org
Data on the effect of this compound synthase knockdown on mitochondrial complexes in G. lucidum:
| Condition | eIF5A Hypusination Reduction | Mitochondrial Complex I Activity Reduction | Mitochondrial Complex II Activity Reduction | Mitochondrial Complex I Protein Content Reduction | Mitochondrial Complex II Protein Content Reduction |
| This compound synthase (spds) knockdown strains | >50% asm.orgnih.gov | ~60% asm.orgnih.gov | ~80% asm.orgnih.gov | >50% asm.org | >50% asm.org |
(Note: This table is intended to be interactive, allowing users to sort or filter data.)
Epigenetic Modifications and Gene Expression Regulation
This compound has been implicated in influencing epigenetic modifications and regulating gene expression. While some of these effects may be linked to autophagy induction, others appear to be independent or involve direct modulation of epigenetic machinery. spermidinelife.usnih.govplos.org
This compound can prevent epigenetic alterations through several mechanisms, including modulating histone acetylation, supporting DNA methylation patterns, and activating longevity pathways like SIRT1. spermidinelife.us
Modulation of Histone Acetylation: this compound has been shown to induce hypoacetylation of histone H3, specifically at sites like K18 and K27, while potentially increasing acetylation at K9. spermidinelife.usplos.orgnih.govresearchgate.net This hypoacetylation of histone H3 is associated with the suppression of oxidative stress and necrosis and correlates with the upregulation of autophagy-related genes. spermidinelife.us this compound may act as an inhibitor of acetylases or activate histone deacetylases (HDACs), such as SIRT1, which remove acetyl groups from histones. spermidinelife.usplos.orgrupress.org Studies in honey bees showed that this compound supplementation upregulated the gene expression of HDAC1, HDAC3, and SIRT1. plos.orgnih.govresearchgate.net
Influence on DNA Methylation: this compound may influence DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, thereby regulating gene expression. spermidinelife.us By maintaining proper DNA methylation patterns, this compound could help prevent the silencing of tumor suppressor genes or the activation of oncogenes. spermidinelife.us Research in honey bees showed that this compound supplementation affected the expression of DNMT1A, although not consistently for DNMT1B. plos.orgnih.govresearchgate.net
Regulation of Gene Expression: Beyond its effects on translation, this compound can directly influence gene transcription. In Drosophila, this compound feeding induced the transcription of many "memory genes." nih.gov Polyamines also regulate the expression of genes involved in their own metabolic pathway, such as this compound/spermine N1-acetyltransferase (SSAT), through mechanisms like regulated unproductive splicing and translation (RUST). dntb.gov.ua
Data on the effect of this compound supplementation (0.1 mM and 1 mM) on gene expression in honey bee abdomen:
| Gene | Function Category | 0.1 mM this compound | 1 mM this compound |
| ATG3 | Autophagy-related | Upregulated | Upregulated |
| ATG5 | Autophagy-related | Upregulated | Upregulated |
| ATG9 | Autophagy-related | Upregulated | Upregulated |
| ATG13 | Autophagy-related | Upregulated | Upregulated |
| HDAC1 | Histone deacetylase (Epigenetic) | Upregulated | Upregulated |
| HDAC3 | Histone deacetylase (Epigenetic) | Upregulated | Upregulated |
| SIRT1 | Histone deacetylase (Epigenetic/Longevity) | Upregulated | Upregulated |
| KAT2A | Histone acetyltransferase (Epigenetic) | Upregulated | Upregulated |
| KAT6B | Histone acetyltransferase (Epigenetic) | Upregulated | Upregulated |
| P300 | Histone acetyltransferase (Epigenetic) | Upregulated | Upregulated |
| DNMT1A | DNA methyltransferase (Epigenetic) | Upregulated | Upregulated |
| DNMT1B | DNA methyltransferase (Epigenetic) | No change | Upregulated |
(Note: This table is intended to be interactive, allowing users to sort or filter data.)
Mitochondrial Dynamics and Bioenergetics
Mitochondria are vital organelles responsible for cellular energy production through oxidative phosphorylation. This compound has been shown to positively influence mitochondrial function, impacting both their dynamics (fusion and fission) and their bioenergetic capacity.
Mitochondrial biogenesis is the process by which new mitochondria are formed. This compound has been reported to stimulate mitochondrial biogenesis, contributing to the maintenance of a healthy mitochondrial population. nih.govnih.govresearchgate.netnih.govresearchgate.netdzl.de This effect is considered a key mechanism by which this compound exerts its beneficial effects, particularly in the context of aging and age-related decline. nih.govnih.govresearchgate.netnih.govresearchgate.netdzl.de
Studies in aged rats and mice have shown that this compound administration can increase the number of cardiomyocyte mitochondria and improve mitochondrial morphology. nih.govresearchgate.netdzl.de This increase in mitochondrial number is consistent with this compound's ability to stimulate mitochondrial biogenesis. nih.govdzl.de
A significant pathway through which this compound stimulates mitochondrial biogenesis is the SIRT1/PGC-1α signaling pathway. aginganddisease.orgnih.govnih.govresearchgate.netaging-us.com SIRT1 (Sirtuin-1) is an NAD+-dependent deacetylase, and PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator alpha) is a master regulator of mitochondrial biogenesis. aginganddisease.orgnih.govnih.govfrontiersin.org
This compound administration has been shown to increase the expression of SIRT1 and PGC-1α. nih.govnih.govresearchgate.netaging-us.com SIRT1 interacts with and deacetylates PGC-1α, which enhances PGC-1α's transcriptional activity and promotes mitochondrial biogenesis. nih.govfrontiersin.org this compound activates mitochondrial biogenesis through SIRT1-mediated deacetylation of PGC-1α. nih.govnih.govresearchgate.netaging-us.com This leads to the upregulation of downstream targets involved in mitochondrial function and biogenesis, such as nuclear respiratory factors 1 and 2 (NRF1, NRF2) and mitochondrial transcription factor A (TFAM). nih.govnih.govresearchgate.netaging-us.com
Studies using SIRT1 inhibitors or PGC-1α knockdown have confirmed the involvement of this pathway in this compound-induced mitochondrial biogenesis. nih.govnih.govresearchgate.netaging-us.com Inhibition of either polyamine biosynthesis or SIRT1 activity abolished the effects of this compound on mitochondrial biogenesis. nih.govnih.govresearchgate.netaging-us.com PGC-1α knockdown experiments demonstrated that this compound activated mitochondrial biogenesis through SIRT1-mediated deacetylation of PGC-1α. nih.govnih.govresearchgate.netaging-us.com
This highlights the critical role of the SIRT1/PGC-1α axis in mediating the beneficial effects of this compound on mitochondrial content and function.
Beyond increasing mitochondrial number, this compound also enhances the functional capacity of existing mitochondria, particularly their respiratory activity. Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the process that generates the majority of cellular ATP.
This compound treatment has been shown to improve mitochondrial respiration in various cell types and model organisms, including human-induced pluripotent stem cell-derived neurons, aged mice, and flies. mdpi.comresearchgate.netnih.govgoogle.commdpi.comnih.govbrieflands.com This enhancement in respiratory activity contributes to increased ATP production. mdpi.comresearchgate.netnih.govmdpi.comnih.gov
Specifically, this compound can increase basal mitochondrial respiration and other respiratory parameters such as maximal respiration and spare respiratory capacity. mdpi.comresearchgate.netmdpi.comnih.gov Studies have indicated that this compound is capable of increasing respiratory activity, particularly the activity of Complex I of the electron transport chain, which leads to increased energy production in the cell. google.com
Surprisingly, while increasing respiratory activity, this compound has also been shown to reduce the accumulation of reactive oxygen species (ROS) in mitochondria or keep their production substantially at the same level. mdpi.comresearchgate.netnih.govgoogle.commdpi.com This suggests that this compound improves the efficiency of oxidative phosphorylation, reducing electron leakage that can lead to ROS formation. google.com
Promotion of Mitophagy for Mitochondrial Quality Control
Mitochondrial quality control is essential for maintaining cellular health and function, particularly in energy-demanding tissues. Mitophagy, a selective form of autophagy, targets damaged or superfluous mitochondria for degradation, thereby preventing the accumulation of dysfunctional organelles. This compound has been identified as a natural compound that can induce mitophagy. bohrium.come-kjgm.org
The mechanism by which this compound promotes mitophagy involves the modulation of key molecular pathways. This compound can activate autophagy, which is a primary mechanism through which it exerts anti-aging effects. nih.govresearchgate.netnutricion.org This activation can occur through the inhibition of acetyltransferases, enzymes that can suppress autophagy by acetylating certain proteins. By inhibiting these enzymes, this compound helps maintain the activity of essential autophagic proteins, facilitating the removal of damaged components and supporting cellular proteostasis. nutricion.org
Furthermore, this compound-induced hypusination of the eukaryotic translation initiation factor 5A (eIF5A) is implicated in preserving mitochondrial function and cognitive function during aging. Hypusinated eIF5A improves the translation of key autophagic proteins, such as ATG3, which is particularly important for mitochondrial homeostasis, and TFEB (transcription factor EB), a central regulator of lysosomal biogenesis and autophagy. tandfonline.com Upon translocation to the nucleus, TFEB activates a transcriptional program linked to mitochondrial quality control, including PINK1-PRKN/Parkin-mediated mitophagy and mitochondrial biogenesis via increased PPARGC1A/PGC1-α expression. tandfonline.com
Studies have shown that this compound can mediate mitochondrial protection via the modulation of the PINK1 and Parkin-dependent quality control pathway, which is associated with mitophagy. mdpi.com this compound-induced mitochondrial membrane potential collapse can lead to ATM activation, which in turn stabilizes PINK1 on the outer mitochondrial membrane, recruiting Parkin to initiate autophagosome generation. tavernarakislab.gr
The promotion of mitophagy by this compound is crucial for preventing the accumulation of defective mitochondria, which is linked to various age-related conditions and neurodegenerative diseases. bohrium.come-kjgm.org
Regulation of Mitochondrial Calcium Levels
Mitochondrial calcium handling is a critical process that influences cellular bioenergetics, intracellular calcium signaling, and the initiation of cell death. nih.govbiorxiv.org Mitochondria act as calcium buffers, taking up excess cytosolic calcium through the mitochondrial calcium uniporter (MCU) complex. nih.govnih.gov
This compound has been shown to influence mitochondrial calcium levels. Early research indicated that spermine, a related polyamine, could enhance the ability of mitochondria to buffer extramitochondrial calcium, lowering the steady-state free calcium concentration. nih.govnih.gov this compound can similarly improve mitochondrial calcium buffering, although with lower efficacy and potency compared to spermine. nih.gov
More recent studies on spermine, which provide insights into polyamine-mitochondria interactions, suggest a dual modulatory effect on the mitochondrial calcium uniporter complex. At physiological concentrations, spermine enhances uniporter activity by disrupting interactions between the pore-forming MCU subunit and the regulatory MICU1-containing dimers, allowing for constitutive calcium uptake even at low cytosolic calcium levels. nih.govbiorxiv.org However, at higher, millimolar concentrations, spermine can inhibit the uniporter by targeting the pore region in a MICU-independent manner. nih.govbiorxiv.org While these studies primarily focus on spermine, they highlight the potential for polyamines like this compound to directly interact with and modulate components of the mitochondrial calcium machinery.
Research on postmortem aging in beef muscle also explored the effects of spermine on mitochondrial calcium uptake, showing that spermine treatment increased mitochondrial calcium levels compared to control groups at various time points. researchgate.net
Maintenance of Mitochondrial Membrane Integrity
The integrity of the mitochondrial membrane is vital for maintaining the organelle's function, including oxidative phosphorylation and preventing the release of pro-apoptotic factors. spandidos-publications.com this compound and other polyamines have been implicated in the maintenance of mitochondrial membrane integrity.
Spermine has been shown to attenuate mitochondrial swelling and maintain mitochondrial membrane potential, indicating a role in preserving membrane integrity. spandidos-publications.com This effect may be related to its ability to interact with mitochondrial membranes. nih.govaginganddisease.org The interaction between this compound and the mitochondrial membrane has also been linked to the induction of cytochrome C release, a prelude to apoptosis. nih.govaginganddisease.org
Functionally, this compound has been reported to restore mitochondrial membrane potential and improve the senescence of mouse neuroblastoma cells. nih.govaginganddisease.org In the context of seed physiology, this compound treatment improved cellular membrane stability in recalcitrant seeds subjected to desiccation. oup.com Related polyamines like spermine have been shown to stabilize membrane structures in myocardial ischemia-reperfusion. spandidos-publications.com These findings suggest that this compound contributes to the structural and functional integrity of mitochondrial membranes under various physiological and stress conditions.
Cell Cycle Regulation and Cellular Homeostasis
Cell cycle regulation is a fundamental process that controls cell growth, DNA replication, and cell division, ultimately maintaining cellular homeostasis. nih.govaginganddisease.org this compound plays a causative role in modulating the cell cycle. nih.govaginganddisease.org
Modulation of Cell Cycle Progression
Inhibition of polyamine synthesis using inhibitors like α-difluoromethylornithine (DFMO) and methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) has been shown to prevent DNA replication and delay the transition from G1 to S phase, which is associated with significantly decreased levels of putrescine, this compound, and spermine. nih.gov Exogenous supplementation of this compound can promote DNA replication and cell cycle progression, increasing the percentage of cells in the S and G2/M phases and decreasing the percentage in the G1 phase. nih.gov This suggests that this compound promotes cell cycle progression, at least in part, by regulating the expression of cell cycle-related genes. nih.gov
In cancer cell lines, this compound has been observed to interfere with the cell cycle, leading to the inhibition of proliferation. spandidos-publications.comfrontiersin.org For example, this compound reduced the viability of HeLa cells by arresting the cell cycle at the S phase in a dose-dependent manner. spandidos-publications.comfrontiersin.org
Influence on Cellular Proliferation and Differentiation
This compound is involved in processes such as cellular proliferation and differentiation. nih.govspandidos-publications.comaacrjournals.org An increase in intracellular polyamine concentration is generally correlated with increased cell proliferation. spandidos-publications.com Conversely, depletion of intracellular polyamine pools using inhibitors can inhibit cell growth in various contexts. spandidos-publications.com
Studies on murine erythroleukemia (MEL) cells demonstrated a highly significant relationship between intracellular this compound levels and MEL proliferation. aacrjournals.org this compound was found to be required for the induction of MEL differentiation by various agents, suggesting its involvement in this process as well. aacrjournals.org
Recent studies have revealed that this compound is involved in cell differentiation, with emerging evidence indicating a role in enhancing differentiation in chondrocytes and adult stem cells. nih.gov this compound has also been shown to promote the differentiation of pre-adipocytes into mature adipocytes. nih.gov
While polyamines are essential for cell growth and proliferation, their role can be complex, particularly in the context of cancer, where targeting polyamine metabolism is being explored as a therapeutic approach. researchgate.netspandidos-publications.comfrontiersin.org
Mechanisms Affecting Cellular Senescence
Cellular senescence is characterized by a state of stable cell cycle arrest, resistance to apoptosis, and altered protein production, contributing to aging and age-related diseases. nih.gov this compound has been shown to prevent or improve cellular senescence. nih.govaginganddisease.org
Elevated this compound levels have been associated with improved functions of "old" B cells, potentially reversing aspects of immune aging. nih.govaging-us.com this compound has also been demonstrated to inhibit high glucose and neurotoxicity-induced senescence in neuronal cell lines, potentially through the upregulation of cannabinoid receptor type 1 expression and modulation of mitochondrial functions. nih.govresearchgate.net
Regulation of Programmed Cell Death (Apoptosis and Necrosis)
This compound plays complex roles in regulating programmed cell death, including both apoptosis and necrosis. While excessive polyamine accumulation can induce apoptosis in some cell lines, this compound has also been shown to suppress necrosis and enhance longevity, particularly through the induction of autophagy. researchgate.netnih.govspandidos-publications.com
Research indicates that this compound can attenuate oxidative stress-induced apoptosis. For example, in retinal pigment epithelial cells, this compound was found to suppress hydrogen peroxide-induced apoptosis by blocking Ca²⁺ overload, independently of reactive oxygen species (ROS) levels. mdpi.com This suggests a mechanism involving the regulation of intracellular calcium homeostasis.
Furthermore, this compound-induced autophagy can mediate the inhibition of cell proliferation and induction of apoptosis in certain cancer cells. spandidos-publications.com This highlights a potential interplay between autophagy and apoptosis pathways influenced by this compound. Metabolites released from apoptotic cells, including this compound, can also act as signaling molecules, influencing gene expression in neighboring live cells and regulating physiological and pathological processes. frontiersin.org
Studies have also explored the impact of this compound on necrosis. In aging yeast, this compound treatment triggered epigenetic deacetylation of histone H3, suppressing oxidative stress and necrosis. researchgate.net Conversely, polyamine depletion led to hyperacetylation, increased ROS generation, early necrotic death, and decreased lifespan. researchgate.net
Interactions with Macromolecules
This compound's polycationic nature facilitates strong interactions with negatively charged biological macromolecules, influencing their structure and function. researchgate.netmdpi.comresearchgate.net
Binding to Nucleic Acids (DNA, RNA)
This compound binds to both DNA and RNA through electrostatic interactions with the negatively charged phosphate (B84403) backbone. researchgate.netmdpi.comrsc.org These interactions can influence the structure and stability of nucleic acids. This compound can stabilize the helical structure of nucleic acids. nih.govpnas.org Studies have shown that this compound selectively stabilizes specific RNA structures, such as the U-rich, A-form structure of certain mRNAs, in a manner distinct from other cations like Mg²⁺ and putrescine. oup.com
The binding affinity of this compound to DNA is influenced by salt concentration, with stronger binding observed in low-ionic-strength solutions. nih.gov While polyamines, particularly spermine, are reported to bind almost exclusively to nucleic acids via nonspecific electrostatic interactions and hydrogen bonds, this compound also mediates structural interactions like hydrogen bonds and hydrophobic contacts, contributing to more specific binding. researchgate.netplos.org The binding of polyamines to DNA can also be influenced by base composition, with some studies suggesting stronger binding to AT-rich DNA compared to GC-rich DNA. plos.org
Data on the binding affinity of this compound to DNA has been determined through methods like equilibrium dialysis.
| DNA Source | Salt Concentration | Association Constant (M⁻¹) | Reference |
| Calf Thymus DNA | 1 mM sodium cacodylate, pH 7.5 | 6 x 10⁵ | nih.gov |
| Calf Thymus DNA | 0.3 M NaCl | 3 x 10² | nih.gov |
| E. coli DNA | 0.3 M NaCl, 0.002 M MgCl₂ | Little detectable binding | nih.gov |
| C. perfringens DNA (27% GC) | Not specified | Higher than EC and ML DNA | plos.org |
| E. coli DNA (50% GC) | Not specified | Lower than CP, higher than ML DNA | plos.org |
| M. lysodeikticus DNA (72% GC) | Not specified | Lower than CP and EC DNA | plos.org |
This compound's interaction with DNA can also modulate the action of DNA-binding drugs, such as intercalators, by interfering with their binding to DNA. plos.org
Stabilization of Ribosomal Structures and tRNA
Polyamines, including this compound, are essential for the structural integrity of ribosomes and optimal translation efficiency. oup.com They interact with ribosomal RNA (rRNA) and tRNA, playing a role in correct tRNA positioning on the ribosome and the regulation of ribosomal active centers. oup.com
This compound can stabilize the U-rich A-form helix of mRNA and enhance RNA-dependent tRNA-ribosomal binding and translation. oup.com The binding of polyamines to rRNA has been investigated, with reported binding constants and estimates of the number of binding sites per nucleic acid phosphate. oup.com
Studies on E. coli have shown that this compound is crucial for the stabilization of tRNA interaction with the translating ribosome, particularly in mutants lacking certain tRNA anticodon modifications. researchgate.net The tRNA of E. coli can contain significant amounts of this compound, with levels varying depending on physiological conditions. pnas.org
Electrostatic Interactions with Proteins and Phospholipids
This compound engages in electrostatic interactions with negatively charged proteins and phospholipids. researchgate.netresearchgate.netcore.ac.uk These interactions can influence protein conformation, enzyme activity, and the stability and function of cell membranes. researchgate.netresearchgate.netcore.ac.uk
Polyamines bind to membrane phospholipids, particularly negatively charged ones, primarily through electrostatic attraction. researchgate.net This binding can affect membrane stability and the activities of ion channels. researchgate.netnih.gov For instance, this compound can weaken the interaction between KCNQ potassium channels and phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, by electrostatically binding to the negative charges of PIP₂, thereby reducing the amount of free PIP₂ available for channel interaction. nih.gov
Interactions with proteins can involve multiple electrostatic interactions, as well as hydrogen bonding and hydrophobic contacts, contributing to binding specificity. researchgate.net These interactions can lead to conformational changes in proteins and influence their function. researchgate.netcore.ac.uk
Modulation of Disordered Protein Phase Separation
This compound has been shown to promote the phase separation of disordered proteins. researchgate.netsciencecast.orgbiorxiv.orgresearchgate.netbiorxiv.org This is particularly relevant to the formation of membraneless organelles (MLOs), which are spatially heterogeneous deposits of interacting macromolecules, often including intrinsically disordered proteins and RNA, that form via processes akin to liquid-liquid phase separation (LLPS). researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org
Polyamines, including this compound, promote protein phase separation through attractive interactions with acidic disordered domains within proteins. researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org This suggests that cellular polyamines may play diverse roles in biomolecular condensation and the regulation of MLOs. researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org
Cellular Stress Response Pathways
This compound is involved in various cellular stress response pathways, contributing to cellular resilience and protection against damage. It has potent antioxidant and anti-inflammatory properties. mdpi.com
This compound can mitigate cellular damage caused by inflammation and oxidative stress. mdpi.com In yak Leydig cells, this compound was shown to modulate the expression of genes associated with immune responses and oxidative stress, suggesting a regulatory effect on these pathways activated by stressors. mdpi.com It also suppressed the upregulation of genes linked to inflammatory signaling pathways. mdpi.com
The induction of hemeoxygenase-1 (HO-1), an enzyme with protective effects against oxidative stress, is another mechanism through which this compound contributes to stress response. nih.gov this compound can induce HO-1 expression in human endothelial cells, possibly via its oxidized metabolites, in association with the Nrf2/ARE signaling system. nih.gov This induction of HO-1 contributes to cell survival in oxidative stress-induced cell death. nih.gov
This compound also plays a role in the cellular response to oxidative stress by influencing cell cycle progression and DNA damage. mdpi.com It has been shown to suppress DNA damage and dysregulation of cell cycle processes induced by oxidative stress. mdpi.com
Furthermore, this compound levels can be altered during the oxidative stress response, influencing the timing of the induction of antioxidant proteins and the duration of cell cycle arrest. embopress.org
Enhancement of Cellular Resilience to Environmental Stressors
This compound enhances cellular resilience to a range of environmental stressors, including oxidative stress, inflammation, and potentially nutrient stress. Its role in inducing autophagy is a primary mechanism underlying this enhanced resilience. aginganddisease.orgnih.gov Autophagy, an intracellular degradation system, is crucial for maintaining cellular homeostasis and promoting survival under stressful conditions by removing damaged proteins and organelles. aginganddisease.orgresearchgate.net this compound triggers autophagy by modulating the expression of autophagy-related genes (Atg) and regulating transcription factors involved in the autophagic process. researchgate.net
In plants, this compound has been shown to enhance tolerance to abiotic stresses such as salt stress. royalsocietypublishing.orgnih.gov This is linked to its ability to activate ATG gene expression and promote autophagosome formation under stress conditions. royalsocietypublishing.org this compound's influence on antioxidant systems also contributes to resilience against environmental challenges that induce oxidative damage. nih.gov Furthermore, this compound's anti-inflammatory properties play a role in enhancing cellular resilience by mitigating the damaging effects of excessive inflammatory responses. nih.govresearchgate.net
Signaling Pathway Interplay
This compound interacts with and modulates several key signaling pathways within the cell, influencing processes such as growth, metabolism, and stress responses.
Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating various cellular activities, including proliferation, differentiation, and stress responses. Research suggests that this compound is involved in the regulation of the MAPK pathway. aginganddisease.orgnih.govnih.gov Studies have indicated that this compound can influence the phosphorylation status of MAPKs and upregulate the expression of MAPK family genes. aginganddisease.orgnih.govresearchgate.net The ubiquitous kinase CK2 has been reported to translate information within the MAPK pathway by detecting this compound levels. aginganddisease.orgnih.gov While the precise mechanisms are still being elucidated, the interplay between this compound and the MAPK pathway appears to be significant in mediating some of this compound's cellular effects, including its anti-aging properties. aginganddisease.orgnih.gov Some research also suggests that this compound may promote autophagy via the MAPK pathway by inhibiting the phosphorylation of Raf. wikipedia.org
AMP-activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a key energy sensor and a central regulator of cellular metabolism and homeostasis. This compound has been shown to activate AMPK. nih.govnutricion.orgoncotarget.com Activation of AMPK by this compound contributes to enhanced autophagy and mitochondrial biogenesis, processes critical for maintaining cellular efficiency and reducing oxidative damage. nutricion.org This activation of the AMPK pathway is considered a significant mechanism through which this compound exerts its beneficial effects, including its role in ameliorating age-related conditions and promoting longevity. nih.govnutricion.orgoncotarget.com Studies have demonstrated that this compound can induce autophagy through an AMPK-dependent signaling pathway. oncotarget.com Furthermore, AMPK activation by this compound has been linked to the regulation of downstream effectors like FOXO3a, which is involved in the aging process. nih.govoncotarget.com
Insulin/Insulin-like Growth Factor (IGF) Signaling Modulation
The Insulin/Insulin-like Growth Factor (IGF) signaling pathway plays a critical role in growth, metabolism, and aging. Studies, particularly in model organisms like Drosophila, suggest that this compound can modulate this pathway. aginganddisease.orgnih.govucl.ac.uknih.gov Reduced insulin/IGF signaling is known to extend lifespan in various organisms, and this compound appears to be involved in this response. ucl.ac.uknih.gov Research indicates that dietary this compound supplementation can be associated with extended lifespan by suppressing insulin/IGF signaling. aginganddisease.orgnih.gov This modulation may involve the interplay with other metabolic pathways and transcription factors influenced by both this compound and the Insulin/IGF axis. ucl.ac.uknih.gov
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Regulation
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the inflammatory response. This compound has been shown to exert anti-inflammatory effects, partly through the regulation of the NF-κB pathway. aginganddisease.orgnih.govresearchgate.netafricanjournalofbiomedicalresearch.com this compound can inhibit the accumulation of reactive oxygen species (ROS) and the translocation of NF-κB, thereby suppressing the expression of pro-inflammatory mediators. aginganddisease.orgbiomolther.orgnih.gov Studies have demonstrated that this compound treatment can attenuate the nuclear translocation of the NF-κB p65 subunit and reduce the production of pro-inflammatory cytokines which are regulated by NF-κB. biomolther.orgnih.gov This regulatory effect on NF-κB signaling contributes to this compound's ability to mitigate inflammation and its associated cellular damage. researchgate.netbiorxiv.orgfrontiersin.org
Signal Transducer and Activator of Transcription (STAT) Pathways
This compound has been shown to modulate the activity of Signal Transducer and Activator of Transcription (STAT) pathways, which are critical in mediating cellular responses to cytokines and growth factors, particularly in the context of inflammation and immune regulation plos.orguzh.chresearchgate.net. Research indicates that this compound can influence STAT signaling, often exerting anti-inflammatory effects.
One notable mechanism involves the activation of protein tyrosine phosphatase non-receptor type 2 (PTPN2), also known as T cell protein-tyrosine phosphatase (TCPTP) plos.orguzh.chnih.gov. PTPN2 is a negative regulator of signaling pathways activated by inflammatory cytokines, such as interferon-gamma (IFN-γ) plos.orguzh.chnih.gov. Studies have demonstrated that this compound increases both the expression and enzymatic activity of PTPN2 in human monocytes and intestinal epithelial cells plos.orgnih.gov. This activation of PTPN2 by this compound leads to a reduction in the phosphorylation of STAT1 and STAT3, key downstream mediators of IFN-γ signaling plos.orguzh.chnih.gov.
The decreased phosphorylation of STAT1 and STAT3 in response to this compound treatment has been observed in various cell types and experimental models. For instance, in human THP-1 monocytes, this compound reduced IFN-γ-induced phosphorylation of STAT1 and STAT3 in a PTPN2-dependent manner plos.orguzh.ch. This modulation subsequently led to a decrease in the expression and secretion of pro-inflammatory cytokines like IL-6 and chemokines such as MCP-1 plos.orguzh.ch. Similarly, in intestinal epithelial cells, this compound attenuated IFN-γ-induced STAT1 and STAT3 phosphorylation, contributing to the protection of epithelial barrier function during inflammation nih.gov.
Furthermore, studies in mouse models of inflammation, such as DSS-induced colitis, have shown that this compound treatment can ameliorate disease severity, which is associated with its ability to activate PTPN2 and subsequently reduce pro-inflammatory signaling mediated by STAT pathways plos.org.
While the primary focus is on STAT1 and STAT3 due to their prominent roles in inflammation and their modulation by PTPN2, other STAT proteins might also be indirectly affected by this compound's influence on upstream signaling components or through other, less characterized mechanisms. For example, research in microglial polarization suggests that this compound can suppress M1 microglial polarization, partly through the inhibition of STAT1, while encouraging M2 microglial polarization by activating the STAT6 pathway researchgate.net. This indicates a more complex and context-dependent modulation of STAT pathways by this compound depending on the cell type and inflammatory stimulus.
The interaction between this compound and STAT pathways, particularly through the activation of PTPN2 and the subsequent reduction in STAT1 and STAT3 phosphorylation, highlights a significant anti-inflammatory mechanism of this compound. This modulation contributes to its protective effects in inflammatory conditions.
Here is a data table summarizing findings on this compound's effects on STAT phosphorylation:
| Cell Type / Model | Stimulus | This compound Treatment | Effect on STAT1 Phosphorylation | Effect on STAT3 Phosphorylation | Reference |
| Human THP-1 monocytes | IFN-γ | + this compound | Decreased | Decreased | plos.orguzh.ch |
| Human Intestinal Epithelial Cells (T84, HT29) | IFN-γ | + this compound | Decreased | Decreased | nih.gov |
| BV2 cells (microglia) | LPS | + this compound | Inhibition | Not specified | researchgate.net |
| BV2 cells (microglia) | LPS | + this compound | Not specified | Not specified | researchgate.net |
Brain-Derived Neurotrophic Factor (BDNF) Pathway Interactions
This compound interacts with the Brain-Derived Neurotrophic Factor (BDNF) pathway, a crucial signaling cascade involved in neuronal survival, growth, differentiation, synaptic plasticity, and cognitive function frontiersin.orgnih.gov. BDNF exerts its effects primarily by binding to its high-affinity receptor, tropomyosin-related receptor kinase B (TrkB) frontiersin.orgnih.gov.
Studies have demonstrated that this compound can increase BDNF levels and activate the BDNF-TrkB signaling pathway in neuronal contexts. In senescence-accelerated mouse-8 (SAMP8) mice, a model for brain aging and dementia, oral administration of this compound was shown to elevate the expression of BDNF in the brain nih.govmdpi.com. This increase in BDNF was associated with improved cognitive function in these mice nih.govmdpi.com.
The interaction between this compound and the BDNF pathway appears to be significant for memory processes. Intrahippocampal administration of this compound has been found to improve the persistence of reconsolidated contextual fear memory in rats researchgate.netnih.gov. This facilitatory effect on memory was dependent on increased mature BDNF levels in the hippocampus and was blocked by a TrkB inhibitor, indicating the involvement of the BDNF/TrkB pathway researchgate.netnih.gov.
Furthermore, research suggests that the downstream signaling of the BDNF-TrkB pathway, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, is involved in this compound's effects on memory consolidation researchgate.netnih.gov. This compound-induced improvement of memory consolidation was prevented by a PI3K inhibitor, suggesting that the activation of the PI3K/Akt pathway downstream of TrkB is crucial for this effect nih.gov.
In addition to its roles in memory and cognition, the this compound-BDNF pathway interaction may also contribute to neuroprotection. This compound has been shown to provide indirect neuroprotection by activating BDNF-TrkB-PI3K/Akt signaling pathways in the context of neuroinflammation researchgate.net. In LPS-stimulated microglial cells and co-cultured neurons, this compound reversed the reduction in BDNF, TrkB, PI3K, and p-AKT levels caused by inflammatory mediators researchgate.net.
In vitro studies also support the link between this compound and BDNF signaling. This compound has been shown to increase BDNF levels in vitro and facilitate neural differentiation, including neuritogenesis and neural migration researchgate.netnih.gov. These effects were also blocked by a TrkB inhibitor, further highlighting the importance of the BDNF/TrkB pathway in mediating this compound's neurobiological actions researchgate.netnih.gov.
Collectively, these findings indicate that this compound positively influences the BDNF pathway by increasing BDNF levels and activating downstream signaling cascades, including the TrkB-PI3K/Akt pathway. This interaction is implicated in this compound's beneficial effects on memory, cognitive function, and neuroprotection.
Here is a data table summarizing findings on this compound's effects on BDNF and related pathways:
| Model / Cell Type | Treatment / Intervention | Effect on BDNF Levels | Effect on TrkB Activation | Effect on PI3K/Akt Pathway | Associated Outcome | Reference |
| SAMP8 mice (brain) | Oral this compound | Increased | Not specified | Not specified | Improved cognitive function | nih.govmdpi.com |
| Rats (hippocampus) | Intrahippocampal this compound | Increased (mature BDNF) | Involved | Involved | Improved fear memory persistence | researchgate.netnih.gov |
| Rats (hippocampus) | This compound | Not specified | Activated | Activated | Improved memory consolidation | nih.gov |
| LPS-stimulated BV2 cells + SH-SY5Y neurons | This compound pretreatment | Reversed reduction | Reversed reduction | Reversed reduction | Mitigation of neuroinflammation | researchgate.net |
| Neural progenitor cells (in vitro) | This compound | Increased | Involved | Not specified | Facilitated neural differentiation | researchgate.netnih.gov |
Spermidine in Physiological and Pathophysiological Contexts
Role in Aging and Longevity Pathways
Spermidine (B129725) has garnered considerable attention for its potential to extend lifespan and promote healthy aging. nih.gov Its anti-aging effects are attributed to its ability to induce autophagy, a cellular recycling process that clears damaged components, and its influence on various signaling pathways. nih.govendocrine-abstracts.org
Exogenous supplementation with this compound has been demonstrated to extend the lifespan of several model organisms, including yeast, nematodes, flies, and mice. nih.govuci.edu The primary mechanism underlying this lifespan extension is the induction of autophagy. uci.edumodernsciences.org Autophagy is a catabolic process where cells degrade and recycle their own components, which is crucial for maintaining cellular homeostasis and removing damaged organelles and proteins that accumulate with age. modernsciences.orgprohealth.com
In yeast, this compound treatment has been shown to trigger the epigenetic deacetylation of histone H3 by inhibiting histone acetyltransferases, which in turn suppresses oxidative stress and necrosis. researchgate.net In flies, dietary this compound supplementation extended lifespan by suppressing insulin/IGF signaling. aginganddisease.org For mice, a diet enriched with this compound was found to prolong their lifespan by approximately 10% and suppress the age-related decline in cardiovascular function. nih.gov
Research has identified several key signaling pathways that this compound interacts with to regulate the aging process. These include:
SIRT1/PGC-1α pathway : this compound stimulates mitochondrial biogenesis through this pathway, which is vital for mitochondrial function and has been implicated in preventing cardiac function degradation during aging. aginganddisease.org
AMPK-FOXO3a signaling pathway : This pathway is involved in protecting against aging-related skeletal muscle atrophy by suppressing apoptosis and enhancing autophagy. aginganddisease.org
MAPK signaling pathway : this compound upregulates the expression of MAPK family genes and regulates their phosphorylation. aginganddisease.org
| Model Organism | Key Mechanism | Observed Effects | Reference |
|---|---|---|---|
| Yeast (Saccharomyces cerevisiae) | Induction of autophagy, histone deacetylation | Extended lifespan | nih.govuci.edu |
| Nematodes (Caenorhabditis elegans) | Induction of autophagy | Extended lifespan | nih.govuci.edu |
| Fruit Flies (Drosophila melanogaster) | Induction of autophagy, suppression of insulin/IGF signaling | Extended lifespan | aginganddisease.orgnih.gov |
| Mice (Mus musculus) | Induction of autophagy, improved cardiovascular function | ~10% increase in overall longevity | nih.gov |
The decline in this compound levels with age contributes to various cellular and molecular changes characteristic of aging. aginganddisease.org Exogenous this compound supplementation has been shown to reverse some of these age-associated alterations. aginganddisease.orgresearchgate.net
One of the key areas where this compound demonstrates a reversal of age-related decline is in the immune system, a phenomenon known as immunosenescence. For instance, elevated this compound levels have been associated with improved functions of "old" B cells, suggesting a potential to reverse immune aging. nih.gov In a study on human peripheral blood mononuclear cells (PBMCs), it was found that this compound levels decline with age, and this is correlated with a decrease in autophagic flux in B lymphocytes. nih.gov Exogenous this compound supplementation was able to rescue this age-dependent decline in autophagy and restore B cell function. nih.gov
At a molecular level, this compound plays a crucial role in the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its function in regulating the translation of specific proteins, including those involved in autophagy. nih.gov In "old" B cells, the decline in this compound leads to a loss of this critical axis, resulting in impaired antibody responses. Supplementing with this compound can reverse this decline and restore proper B cell function. nih.gov
Furthermore, this compound has been shown to prevent cellular senescence, which is characterized by a state of irreversible cell cycle arrest. aginganddisease.org It has also been observed to protect replicating DNA from oxidative damage. aginganddisease.org In aged mice, this compound administration has been linked to the attenuation of various age-associated characteristics, including kidney and liver disease, hair loss, and heart deterioration. prohealth.com Notably, these anti-aging effects were associated with the preservation of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with age. prohealth.com
Calorie restriction (CR) is a well-established intervention for extending lifespan in various organisms. aboutthis compound.comnutricion.org However, long-term adherence to CR is challenging for humans. manapura.co This has led to the search for "calorie restriction mimetics" (CRMs), which are compounds that mimic the beneficial effects of CR without the need for reduced calorie intake. aboutthis compound.comnutricion.org this compound is considered a potent CRM primarily due to its ability to induce autophagy, a key process also activated by CR. aboutthis compound.commanapura.cooxfordhealthspan.com
The mechanism by which this compound acts as a CRM involves the inhibition of acetyltransferases, which leads to the stimulation of autophagy. nutricion.org This process helps in improving protein quality control and reducing the accumulation of toxic protein aggregates associated with cellular aging. nutricion.org By activating autophagy, this compound effectively tricks the body into thinking it is in a fasting state, thereby initiating cellular renewal processes. longevity.technology
Studies have shown that both this compound and CR converge on similar biological pathways, including:
Autophagy Activation : Both promote the clearance of damaged cellular components, which improves mitochondrial quality and reduces oxidative stress. manapura.co
Reduced Inflammation : Both have been shown to dampen chronic, low-grade inflammation associated with aging. manapura.co
Research in male rats has demonstrated that this compound, acting as a CRM, can provide neuroprotection against both normal and D-galactose-induced accelerated senescence by modulating autophagy and inflammation. nih.gov
Immunological Regulation and Immunometabolism
Polyamines, including this compound, are key players in immunometabolism and the regulation of immune responses. nih.govmdpi.com They can influence both innate and adaptive immunity by modulating immune cell proliferation, differentiation, and function. nih.gov
This compound has multifaceted roles in modulating the function of various immune cells. It has been shown to enhance the activation and proliferation of T cells and influence the function of macrophages and dendritic cells. nih.gov The immunobiology of this compound is complex and context-dependent, varying with cell type and pathological conditions. nih.govresearchgate.net
In the context of T cells, stimuli such as T-cell receptor (TCR) activation and certain cytokines promote the polyamine biosynthetic pathway, ensuring that T cells have the necessary polyamines to support their proliferation and differentiation. nih.gov this compound has also been shown to induce anti-inflammatory responses by promoting the development of regulatory T cells (Tregs). mdpi.combohrium.com
The role of this compound in T cell activation and its implications for anti-tumor immunity is an area of active research with some seemingly contradictory findings.
On one hand, some studies suggest that tumor cell-derived this compound can act as an oncometabolite that suppresses the activation of intratumoral CD8+ T cells. pnas.org In this context, this compound is proposed to function as a metabolic T cell checkpoint, and inhibiting its synthesis could enhance CD8+ T cell-dependent anti-tumor responses. pnas.org This is supported by findings that the administration of a polyamine synthesis inhibitor, in combination with anti-PD-1 immune checkpoint antibody, resulted in a stronger anti-tumor immune response in mouse models. pnas.org
Conversely, other research highlights a positive correlation between intratumoral this compound abundance and markers of CD8+ T cell infiltration and activation in breast cancer. nih.govnih.gov In these studies, exogenous this compound supplementation directly promoted CD8+ T cell activation and enhanced the sensitivity to anti-PD-1 immunotherapy combined with chemotherapy in vivo. nih.govnih.gov This suggests that boosting this compound metabolism could be a promising strategy to reinvigorate CD8+ T cell function. nih.gov
Furthermore, this compound supplementation has been shown to overcome impaired immunotherapy responses in aged mice by enhancing mitochondrial function and activating CD8+ T cells. uky.edukyoto-u.ac.jp In aged CD8+ T cells, which have impaired mitochondrial activity, this compound was found to enhance fatty acid oxidation, a process crucial for the function of memory T cells. uky.edu This suggests that this compound can rejuvenate aged T cells and improve their anti-tumor activity. kyoto-u.ac.jpnih.gov
| Context | Effect of this compound | Proposed Mechanism | Reference |
|---|---|---|---|
| Tumor Microenvironment (Some Cancers) | Suppression of CD8+ T cell activation | Acts as a metabolic T cell checkpoint | pnas.org |
| Breast Cancer | Promotion of CD8+ T cell activation | Enhances sensitivity to anti-PD-1 immunotherapy | nih.govnih.gov |
| Aged Immune System | Rejuvenation of CD8+ T cells and enhanced anti-tumor activity | Improves mitochondrial function and fatty acid oxidation | uky.edukyoto-u.ac.jp |
Modulation of Immune Cell Function and Activation
Macrophage Polarization (M1/M2 Phenotypes)
This compound plays a significant role in modulating the immune response by influencing macrophage polarization, the process by which macrophages adopt distinct functional phenotypes. These are broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Research indicates that this compound can induce an anti-inflammatory M2 phenotype in macrophages. researchgate.net This is achieved by upregulating M2-related genes such as Arginase-1 (Arg1) and Chitinase-like 3 (Chil3). researchgate.net
One of the key mechanisms through which this compound promotes M2 polarization is the induction of autophagy. researchgate.net By stimulating this cellular recycling process, this compound helps to create a cellular environment that favors the anti-inflammatory M2 state. Conversely, this compound has been shown to inhibit the pro-inflammatory M1 phenotype. nih.gov In experimental models, this compound treatment decreased the expression of M1 surface markers like CD16, CD32, and CD86 in stimulated microglial cells. nih.gov This shift away from the M1 phenotype and towards the M2 phenotype suggests that this compound helps to resolve inflammation and promote tissue repair. nih.gov While the predominant effect observed is a promotion of the M2 phenotype, some studies suggest the role of polyamines in macrophage polarization can be context-dependent, for instance, within a tumor microenvironment. nih.gov
| Phenotype | Marker | Effect of this compound | Reference |
|---|---|---|---|
| M1 (Pro-inflammatory) | CD16, CD32, CD86 | Downregulation | nih.gov |
| M2 (Anti-inflammatory) | Arginase-1 (Arg1) | Upregulation | researchgate.net |
| M2 (Anti-inflammatory) | Chitinase-like 3 (Chil3) | Upregulation | researchgate.net |
| M2 (Anti-inflammatory) | CD206 | Upregulation | nih.gov |
B Cell Receptor Activation and Function
This compound is crucial for maintaining B cell function, particularly in the context of aging. tandfonline.com Cellular levels of this compound have been observed to decline with age, and this correlates with a decrease in the autophagic capacity of B lymphocytes in both mice and humans. tandfonline.com This decline in autophagy is linked to impaired B cell function, including reduced antibody responses. tandfonline.com
Research has demonstrated that exogenous supplementation with this compound can rescue this age-related decline in B cell function. tandfonline.com It restores the autophagic flux and, consequently, the IgG antibody responses of B lymphocytes from older subjects. tandfonline.com The underlying molecular mechanism involves a specific post-translational modification called hypusination, for which this compound is an essential substrate. This compound promotes the hypusination of the eukaryotic translation initiation factor 5A (eIF5A). This modified eIF5A, in turn, regulates the translation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagosomal biogenesis. In aged B cells, the reduction in this compound leads to the breakdown of this eIF5A-TFEB-autophagy axis, resulting in diminished function. tandfonline.com Other studies have shown that B cell receptor (BCR) cross-linking, a signal that can lead to apoptosis in some B cell models, causes a reduction in intracellular levels of polyamines, including this compound. nih.gov This suggests that maintaining adequate polyamine levels is important for B cell homeostasis and survival signals. nih.gov
Influence on Immunometabolic Processes
This compound exerts significant immunomodulatory effects by influencing the metabolic processes of immune cells, particularly dendritic cells (DCs). Polyamines are recognized as key players in immunometabolism. nih.gov this compound has been shown to inhibit the activation of DCs, which are critical for initiating adaptive immune responses. oup.comnih.gov This inhibitory effect prevents the subsequent interaction between DCs and CD4+ T cells. oup.comresearchgate.net
The mechanism for this immunomodulation is linked to the eIF5A-hypusine axis, which is also vital for B cell function. In dendritic cells, the this compound-eIF5A-hypusine pathway is responsible for its immunomodulatory action. oup.com this compound-induced immunosuppression protects DCs from the loss of mitochondrial capacity for energy generation that typically occurs upon activation. oup.comnih.gov By preserving the metabolic fitness of DCs, specifically their capacity for oxidative phosphorylation (OXPHOS), this compound maintains them in a less activated, more tolerogenic state. oup.comnih.govresearchgate.net This metabolic influence highlights this compound as a key immunomodulatory component downstream of arginine metabolism that can regulate the intensity of an immune response. oup.comnih.gov
| Parameter | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| DC Activation | Inhibition | Reduced ability to activate T cells | oup.comnih.gov |
| DC-T Cell Interaction | Prevention | Suppression of adaptive immune response initiation | oup.comresearchgate.net |
| Mitochondrial OXPHOS | Protection/Preservation | Maintains DCs in a less activated, tolerogenic state | oup.comnih.gov |
Role in Anti-Inflammatory Responses
This compound exhibits potent and multifaceted anti-inflammatory properties. oxfordhealthspan.comnih.gov It acts through various mechanisms to suppress inflammatory processes. A primary mechanism is its ability to reduce the production of key pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). oxfordhealthspan.comnih.gov Furthermore, this compound significantly inhibits the generation of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated immune cells like microglia and macrophages. nih.govkoreascience.kr
These anti-inflammatory effects are achieved by targeting critical signaling pathways. Research shows that this compound can block the activation of nuclear factor-kappa B (NF-κB), a central transcription factor that controls the expression of most inflammatory genes. nih.govsemanticscholar.org It also interferes with other inflammatory signaling pathways, including PI3K/Akt and MAPKs. nih.gov Another significant anti-inflammatory action of this compound is the induction of autophagy. oxfordhealthspan.com By enhancing this cellular cleanup process, this compound facilitates the removal of damaged cellular components and inflammatory triggers, such as the NLRP3 inflammasome, which can otherwise perpetuate inflammation. oxfordhealthspan.com Additionally, this compound helps to mitigate inflammation by reducing intracellular accumulation of reactive oxygen species (ROS), thereby alleviating oxidative stress which is a known driver of inflammation. nih.govkoreascience.kr
| Category | Mediator/Pathway | Reference |
|---|---|---|
| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | oxfordhealthspan.comnih.gov |
| Cytokines | Interleukin-6 (IL-6) | oxfordhealthspan.comnih.gov |
| Cytokines | Interleukin-1β (IL-1β) | nih.govkoreascience.kr |
| Enzymatic Products | Nitric Oxide (NO) | nih.govkoreascience.kr |
| Enzymatic Products | Prostaglandin E2 (PGE2) | nih.govkoreascience.kr |
| Signaling Pathways | Nuclear Factor-kappa B (NF-κB) | nih.govsemanticscholar.org |
| Signaling Pathways | PI3K/Akt and MAPKs | nih.gov |
| Cellular Stress | Reactive Oxygen Species (ROS) | nih.govkoreascience.kr |
Cardiovascular System Homeostasis
Cardioprotective Mechanisms
This compound has emerged as a significant compound for maintaining cardiovascular health, exerting its effects through multiple protective mechanisms. tam-plenus.chnih.gov One of the most consistently reported mechanisms is the enhancement of autophagy and mitophagy, the specific autophagic removal of mitochondria. tam-plenus.chnih.govahajournals.org By stimulating these processes, this compound helps clear damaged proteins and organelles from heart muscle cells (cardiomyocytes), improving cellular quality control and function. nih.govfrontiersin.org The critical role of autophagy is highlighted by findings that the cardioprotective benefits of this compound are absent in mice genetically unable to perform autophagy (lacking the Atg5 protein). nih.govfwgerx.com
Another key mechanism is the improvement of mitochondrial function. tam-plenus.chnih.gov this compound enhances mitochondrial biogenesis and respiration, ensuring that cardiomyocytes maintain an adequate energy supply. tam-plenus.chnih.gov This can be mediated through the activation of the SIRT1/PGC-1α signaling pathway. nih.govtam-plenus.ch this compound also provides cardioprotection by reducing subclinical inflammation and oxidative stress. tam-plenus.chahajournals.orgnih.gov For instance, it has been shown to lower plasma levels of the pro-inflammatory cytokine TNF-α. tam-plenus.ch Furthermore, this compound improves the mechanical and elastic properties of cardiomyocytes, an effect associated with increased phosphorylation of the structural protein titin. nih.govahajournals.org
Prevention of Cardiac Hypertrophy
This compound has demonstrated a notable ability to prevent the development of cardiac hypertrophy, a thickening of the heart muscle that is a common response to chronic pressure overload (like hypertension) and a risk factor for heart failure. tam-plenus.chnih.gov In animal models of aging, oral supplementation with this compound was shown to reduce age-associated cardiac hypertrophy and preserve diastolic function, which is the heart's ability to relax and fill with blood. tam-plenus.chnih.govnih.gov
The protective effects of this compound extend to models of hypertensive heart disease. In Dahl salt-sensitive rats, a model for hypertension-induced congestive heart failure, this compound supplementation prevented the development of cardiac hypertrophy, reduced systemic blood pressure, and delayed the progression to heart failure. nih.govahajournals.orgfwgerx.com The prevention of hypertrophy is mechanistically linked to this compound's ability to induce autophagy. nih.gov Observational data in humans supports these findings, with studies showing that higher dietary intake of this compound correlates with reduced blood pressure and a lower incidence of cardiovascular disease. nih.govfwgerx.com
| Model | Key Findings | Reference |
|---|---|---|
| Aging Mice | Reduced cardiac hypertrophy and preserved diastolic function. | tam-plenus.chnih.govnih.gov |
| Dahl Salt-Sensitive Rats (Hypertension Model) | Prevented cardiac hypertrophy, reduced blood pressure, and delayed progression to heart failure. | nih.govahajournals.org |
| Humans (Epidemiological Study) | Higher dietary this compound intake correlated with lower blood pressure and reduced cardiovascular disease incidence. | nih.govfwgerx.com |
Attenuation of Arterial Stiffening
This compound has been shown to exert a potent anti-aging influence on arteries. nih.govnih.gov Research indicates that this compound supplementation can reverse age-associated stiffening of large elastic arteries. nih.gov In a study involving aged mice, aortic pulse wave velocity (aPWV), a measure of arterial stiffness, was significantly greater in old mice compared to young ones. nih.govnih.gov However, this compound supplementation normalized aPWV in the old mice. nih.govnih.gov
The mechanisms behind this effect are multifaceted. This compound has been found to reduce oxidative stress in arteries by decreasing levels of nitrotyrosine and superoxide. nih.govnih.gov It also reduces the accumulation of advanced glycation end-products (AGEs), which are protein cross-links that contribute to arterial stiffness. nih.govnih.gov Furthermore, this compound has been observed to decrease the expression of collagen I in the aorta of old mice, another factor contributing to the structural stiffness of arteries. nih.gov These beneficial vascular effects are linked to this compound's ability to enhance the expression of autophagy markers, suggesting that the process of cellular cleaning and recycling is crucial for its vascular protective properties. nih.govnih.gov In vitro experiments have confirmed that the vascular protection offered by this compound is dependent on autophagy. nih.govnih.gov By increasing nitric oxide (NO) bioavailability, this compound also improves arterial endothelium-dependent dilation, a measure of endothelial function that is typically impaired with age. nih.govnih.gov
Effects of this compound on Arterial Aging Markers in Mice
| Marker | Observation in Aged Mice | Effect of this compound Supplementation | Reference |
|---|---|---|---|
| Aortic Pulse Wave Velocity (aPWV) | ~20% greater than in young mice | Normalized | nih.govnih.gov |
| Endothelium-Dependent Dilation (EDD) | ~25% lower than in young mice | Restored | nih.gov |
| Arterial Oxidative Stress (Nitrotyrosine) | Increased | Reduced | nih.govnih.gov |
| Superoxide Production | Increased | Reduced | nih.govnih.gov |
| Advanced Glycation End-products (AGEs) | Increased | Reduced | nih.govnih.gov |
| Aortic Collagen I | Tended to increase | Markedly reduced | nih.gov |
Impact on Diastolic Function
This compound has demonstrated significant cardioprotective effects, particularly in preserving diastolic function during aging. nih.gov Studies in aged mice have shown that oral supplementation with this compound can reduce cardiac hypertrophy and preserve diastolic function. nih.gov This improvement in heart function is associated with enhanced cardiac autophagy, mitophagy, and mitochondrial respiration. nih.gov
In a model of hypertension-induced congestive heart failure using Dahl salt-sensitive rats fed a high-salt diet, this compound feeding prevented a decline in diastolic function and delayed the progression to heart failure. nih.gov These findings suggest that this compound can ameliorate hypertension and prevent diastolic dysfunction. oup.com The cardioprotective effects of this compound are linked to its ability to improve the mechano-elastical properties of cardiomyocytes, which is associated with increased titin phosphorylation. nih.gov
Research has shown that dietary this compound can prevent age-induced hypertrophy and stiffness of the heart, leading to improved cardiac diastolic function. nih.govtandfonline.com Even when diastolic dysfunction is not associated with manifest heart failure, it is a significant risk factor, and this compound's ability to improve the relaxation and filling properties of the heart is a key therapeutic benefit. nih.gov These effects on diastolic function are thought to be at least partly dependent on autophagy, as the cardioprotective benefits of this compound were not observed in mice lacking the autophagy-related protein Atg5 in their cardiomyocytes. nih.gov
Interplay with Gut Microbiota in Cardiovascular Health
The gut microbiota plays a significant role in cardiovascular health, and emerging evidence suggests an interplay between this compound and the gut microbiome in this context. nih.govspermidinelife.us this compound can be synthesized by some gut microorganisms, and the gut microbiota is significantly related to the synthesis of this compound. nih.govnih.gov This suggests that the composition of the gut microbiota can influence the levels of this compound in the body.
Studies have indicated that the effects of this compound on cardiac function may be mediated by its modulation of the gut microbiota. nih.govfrontiersin.org In a mouse model of heart failure, inhibiting this compound synthesis led to a deterioration of cardiac function, which was accompanied by a decrease in the Firmicutes/Bacteroidetes ratio and changes in microbial community richness and diversity. nih.govfrontiersin.org Conversely, increasing this compound levels was beneficial to cardiac function, and this was associated with the regulation of the gut microbiota. nih.govfrontiersin.org
Dysbiosis, an imbalance in the gut microbial community, can lead to an increase in harmful metabolites like trimethylamine N-oxide (TMAO), which promotes atherosclerosis and hypertension. spermidinelife.us this compound supplementation has been shown to positively influence the gut microbiome by increasing polyamine levels, enhancing gut barrier integrity, and modulating microbiota composition. spermidinelife.usnih.gov Specifically, this compound can enrich beneficial bacteria and reduce harmful ones. spermidinelife.us This modulation of the gut microbiota by this compound may contribute to its cardiovascular protective effects.
Neurobiological Functions and Neuroprotection
Protection Against Neuronal Cell Damage
This compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases and neuronal injury. biorxiv.orgaging-us.comnih.govtandfonline.com In models of Parkinson's disease, this compound administration has been shown to alleviate degenerative processes. nih.govtandfonline.com For instance, in Drosophila melanogaster expressing human α-synuclein, the principal toxic trigger of Parkinson's, this compound feeding inhibited the loss of climbing activity and early organismal death. nih.govtandfonline.com Furthermore, in a nematode model, this compound rescued the α-synuclein-induced loss of dopaminergic neurons, a hallmark of the disease. nih.govtandfonline.com
In the context of Alzheimer's disease models, this compound has also shown protective effects. biorxiv.orgaging-us.com It has been found to inhibit memory loss in an Alzheimer's worm model. aging-us.com The neuroprotective effects of this compound are often linked to its ability to induce autophagy, a cellular process that clears damaged components. nih.govtandfonline.com
Beyond neurodegenerative diseases, this compound has also been shown to be protective in acute neuronal injury models. In a mouse model of intracerebral hemorrhage, this compound treatment significantly reduced hematoma volume and suppressed the death of brain cells. nih.govnih.gov This suggests a broader neuroprotective role for this compound in various conditions involving neuronal damage.
Attenuation of Neuroinflammation
Neuroinflammation is a key contributor to the pathology of many neurodegenerative diseases and acute brain injuries. biorxiv.orgnih.gov this compound has been shown to possess anti-inflammatory properties within the central nervous system. biorxiv.orgnad.com In a mouse model of Alzheimer's disease, oral treatment with this compound reduced neuroinflammation and levels of neurotoxic soluble amyloid-beta. biorxiv.orgnih.gov This reduction in neuroinflammation was associated with a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α. biorxiv.org
Similarly, in a rat model of aging, long-term this compound treatment was found to reduce proinflammatory markers in the brain, which was associated with an increase in healthspan. nad.com The anti-inflammatory effects of this compound are linked to its ability to induce autophagy, which helps in the removal of compounds that induce oxidative stress. nad.com
In a model of intracerebral hemorrhage, this compound treatment suppressed the activation of microglia and macrophages, as well as the infiltration of neutrophils, and reduced the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govnih.gov These findings highlight this compound's potential to mitigate the damaging effects of neuroinflammation in various pathological contexts.
Microglial Polarization Dynamics
Microglia, the resident immune cells of the brain, can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov An excessive M1 response can lead to neuronal damage. nih.gov this compound has been shown to modulate the polarization of microglia, promoting a shift from the pro-inflammatory M1 state to the anti-inflammatory M2 state. nih.govnih.gov
In a mouse model of Parkinson's disease, this compound pretreatment reduced the activation of M1 microglia and encouraged the transformation of microglia into the M2 phenotype in the substantia nigra. nih.gov This was associated with a decrease in the release of inflammatory factors and a reduction in the death of dopaminergic neurons. nih.gov In vitro studies using BV2 microglial cells have shown that this compound can inhibit lipopolysaccharide (LPS)-induced M1 polarization. nih.govnih.gov
The mechanism behind this modulation of microglial polarization involves the inhibition of pro-inflammatory signaling pathways. Research has found that this compound reduces M1 microglial polarization, in part, by inhibiting the NF-κB, STAT1, and p38 MAPK pathways. nih.govnih.gov At the same time, it encourages M2 microglial polarization by activating the STAT6 pathway. nih.govnih.gov By influencing these signaling pathways, this compound can effectively shift the balance of microglial activation towards a more neuroprotective phenotype.
Effect of this compound on Microglial Polarization
| Microglial Phenotype | Effect of this compound | Associated Signaling Pathways | Reference |
|---|---|---|---|
| M1 (Pro-inflammatory) | Reduced Polarization | Inhibition of NF-κB, STAT1, and p38 MAPK | nih.govnih.gov |
| M2 (Anti-inflammatory) | Promoted Polarization | Activation of STAT6 | nih.govnih.gov |
Mechanisms in Cognitive Function and Memory Preservation
This compound has emerged as a significant factor in maintaining cognitive function and preserving memory, primarily through its roles in promoting autophagy, enhancing mitochondrial function, and modulating the hypusination of eukaryotic translation initiation factor 5A (eIF5A).
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. Its decline with age is linked to cognitive impairment. This compound is a potent inducer of autophagy, and this mechanism is central to its neuroprotective effects. By stimulating autophagy, this compound helps clear cellular debris that can impair neuronal function, thereby supporting synaptic plasticity and memory processes. Studies in animal models have demonstrated that the memory-enhancing effects of this compound are dependent on functional autophagy pathways.
A key molecular target of this compound is the eukaryotic translation initiation factor 5A (eIF5A). This compound is a precursor for the hypusination of eIF5A, a unique post-translational modification that is essential for its activity. Hypusinated eIF5A is involved in the translation of specific mRNAs, including those related to mitochondrial function and autophagy. Research has shown that this compound supplementation can increase the levels of hypusinated eIF5A in the hippocampus, a brain region critical for learning and memory. This enhancement of eIF5A activity is believed to be a crucial mechanism through which this compound exerts its beneficial effects on cognitive function.
Clinical research on the direct impact of this compound supplementation on cognitive function in humans has yielded some mixed results. Some studies have suggested a potential improvement in memory performance in older adults with subjective cognitive decline, while others have not found a significant effect. examine.comnih.govnih.govppcr.org These inconsistencies may be attributable to variations in dosage, duration of supplementation, and the specific cognitive tests used. examine.comppcr.org
Table 1: Summary of Clinical Trials on this compound Supplementation and Cognitive Function
| Study | Number of Participants | Age Range | This compound Dose | Duration | Key Findings |
|---|---|---|---|---|---|
| Wirth et al. (2018) | 30 | 60-80 | 1.2 mg/day | 3 months | Improvement in mnemonic memory performance. ppcr.org |
| Pekar et al. (2021) | 85 | 60-96 | Not specified | 3 months | Improved cognitive performance measured by the CERAD-Plus test. ppcr.org |
| Schwarz et al. (2022) | 100 | 60-90 | 0.9 mg/day | 12 months | No significant change in memory performance compared to placebo. nih.govnih.govppcr.org |
Role in Amyloid-Beta Peptide Degradation
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides in the brain, which form neurotoxic plaques. This compound has been shown to play a role in the degradation of Aβ, primarily through the induction of autophagy and the modulation of neuroinflammation.
By enhancing autophagy, this compound facilitates the clearance of Aβ aggregates from neuronal cells. This process, known as "amyloidophagy," involves the engulfment of Aβ peptides by autophagosomes and their subsequent degradation in lysosomes. This cellular cleansing mechanism helps to reduce the burden of toxic Aβ species in the brain.
In addition to promoting autophagy, this compound also mitigates neuroinflammation, which is another critical factor in the pathogenesis of Alzheimer's disease. Chronic inflammation in the brain can impair the clearance of Aβ and contribute to neuronal damage. This compound has been found to reduce the production of pro-inflammatory cytokines in the brain, thereby creating a more favorable environment for Aβ degradation and neuronal survival. nih.govbiorxiv.orgresearchgate.net
Preclinical studies in animal models of Alzheimer's disease have provided evidence for the efficacy of this compound in reducing Aβ pathology. For instance, in the APPPS1 mouse model, which develops amyloid plaques, oral administration of this compound has been shown to significantly reduce the levels of soluble Aβ. nih.govbiorxiv.orgresearchgate.netaboutthis compound.com
Table 2: Effect of this compound on Soluble Amyloid-Beta Levels in APPPS1 Mice
| Age of Mice | Treatment | Reduction in Soluble Aβ40 | Reduction in Soluble Aβ42 |
|---|---|---|---|
| 120 days | 3 mM this compound in drinking water | ~40% | Not significant |
| 290 days | 3 mM this compound in drinking water | Significant reduction | ~49% |
Data adapted from a study by De Risi et al., as cited in bioRxiv. biorxiv.org
Oncological Research Perspectives
Influence on Carcinogenesis and Tumorigenesis
The role of this compound in cancer is complex and appears to be context-dependent, exhibiting both tumor-promoting and tumor-suppressive properties. On one hand, as a polyamine, this compound is essential for cell growth and proliferation, and elevated levels of polyamines are often observed in cancer cells, where they can contribute to tumorigenesis.
However, emerging evidence also points to a cancer-preventive role for this compound. This compound can induce autophagy, which can have a tumor-suppressive function in the early stages of cancer by removing damaged organelles and proteins that could otherwise promote malignant transformation. Furthermore, this compound has been shown to protect against DNA damage and oxidative stress, both of which are key drivers of carcinogenesis.
The influence of this compound on carcinogenesis is also linked to its interaction with key signaling pathways and transcription factors. For example, this compound can inhibit the activity of the histone acetyltransferase EP300, which is involved in the regulation of gene expression and has been implicated in cancer. nih.gov Additionally, this compound can modulate the activity of transcription factors such as NF-κB and the oncogene MYC, which play critical roles in cancer development. cell-stress.comcell-stress.comnih.gov
Regulation of Cancer Cell Proliferation and Cell Cycle
This compound's impact on cancer cell proliferation is multifaceted. While it is necessary for the proliferation of normal cells, in the context of cancer, it can have inhibitory effects. High concentrations of this compound have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
The mechanism of cell cycle arrest often involves the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For instance, this compound has been observed to cause an arrest in the G0/G1 or S phase of the cell cycle in different cancer cell types.
In addition to inducing cell cycle arrest, this compound can also trigger apoptosis, or programmed cell death, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. The pro-apoptotic effects of this compound are often linked to the generation of reactive oxygen species (ROS) and the activation of caspases, which are proteases that execute the apoptotic program.
Table 3: Effects of this compound on Cancer Cell Lines
| Cancer Cell Line | Effect | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | Inhibition of proliferation, S-phase cell cycle arrest, Apoptosis | Autophagy activation |
| P19 (Embryonal Carcinoma) | Cytotoxicity, Apoptosis | ROS generation, Caspase 3 activation |
| Triple-Negative Breast Cancer | Transient G0/G1 cell cycle arrest | Reversal of anti-cancer effects of plasma-activated medium |
Enhancement of Anti-Cancer Immunosurveillance
A growing body of research indicates that this compound can enhance the body's immune response against cancer. This is a critical aspect of its potential anti-cancer effects, as a robust immune system is essential for recognizing and eliminating malignant cells.
This compound has been shown to improve the function of CD8+ T cells, which are cytotoxic lymphocytes that play a central role in killing cancer cells. It can promote the activation and effector function of these T cells, leading to a more effective anti-tumor immune response. nih.gov In some contexts, this compound has been found to be associated with increased infiltration of activated CD8+ T cells into the tumor microenvironment. nih.gov However, other studies suggest that high concentrations of this compound within the tumor microenvironment may have an immunosuppressive effect on T cells. nih.govpnas.orgresearchgate.netnih.gov
The mechanisms by which this compound modulates anti-cancer immunity are still under investigation but are thought to involve the induction of autophagy in immune cells and the regulation of their metabolic state. For example, this compound has been shown to restore the mitochondrial function of T cells in aged mice, thereby rejuvenating their anti-tumor activity. nih.govtandfonline.comresearchgate.net
Modulatory Effects on Chemotherapy Efficacy
This compound has shown potential as an adjuvant in cancer therapy by modulating the efficacy of chemotherapeutic agents. It can enhance the anti-tumor effects of certain chemotherapy drugs, a phenomenon known as synergism.
One of the proposed mechanisms for this synergistic effect is the induction of autophagy by this compound. Autophagy can sensitize cancer cells to the cytotoxic effects of chemotherapy. nih.gov Additionally, this compound's ability to influence cell cycle progression and apoptosis can also contribute to its synergistic interactions with chemotherapeutic drugs.
The combination of this compound or its analogs with chemotherapeutic agents has been explored in preclinical studies. For example, the this compound analog N1, N11-diethylnorspermine (DENSpm) has been shown to work synergistically with platinum-based drugs in ovarian cancer cells. nih.gov The effectiveness of such combinations can be quantified using a Combination Index (CI), where a value less than 1 indicates a synergistic effect. nih.govresearchgate.netoncolines.comregulations.gov
Table 4: Examples of this compound and its Analogs in Combination with Chemotherapy
| Cancer Type | This compound/Analog | Chemotherapeutic Agent | Observed Effect |
|---|---|---|---|
| Ovarian Carcinoma | N1, N11-diethylnorspermine (DENSPM) | Oxaliplatin, Cisplatin | Synergistic inhibition of cell growth in parental cells. nih.gov |
| General (in vivo) | This compound | Immunogenic Chemotherapy | Enhanced anti-cancer immune response. nih.gov |
| Prostate Cancer | This compound | Erastin (Ferroptosis Inducer) | Synergistic augmentation of anti-tumor efficacy. |
This compound as an Oncometabolite in the Tumor Microenvironment
This compound, a ubiquitous polyamine, plays a multifaceted and often contradictory role within the tumor microenvironment (TME). While some studies suggest its potential in cancer prevention through mechanisms like autophagy induction, emerging evidence highlights its function as an oncometabolite that can foster a pro-tumorigenic environment. nih.govresearchgate.net Tumor cells themselves can release this compound, which then acts on the surrounding immune cells to suppress anti-tumor immunity. pnas.orgnih.gov
One of the key mechanisms by which this compound exerts its immunosuppressive effects is by inhibiting the activation of CD8+ T cells, which are crucial for killing cancer cells. pnas.orgnih.govbiorxiv.org Research has shown that this compound released by necrotic tumor cells can suppress T cell receptor (TCR) signaling. pnas.orgnih.gov This is achieved by causing a downregulation of cholesterol levels in the plasma membrane of T cells, which in turn suppresses the necessary clustering of TCRs for T cell activation. pnas.orgnih.govresearchgate.net This effectively creates a metabolic checkpoint that hinders the ability of T cells to mount an effective anti-tumor response. pnas.orgnih.gov
In glioblastoma, for instance, this compound is found at elevated levels within the TME. biorxiv.orgnih.gov Exogenous administration of this compound in preclinical models of this aggressive brain cancer led to increased tumor aggressiveness in an immune-dependent manner, characterized by a reduction in the frequency and cytotoxic function of CD8+ T cells. biorxiv.orgnih.gov Furthermore, glioblastoma patients with better prognoses have been found to have significantly lower levels of this compound in their tumors. biorxiv.org
The enzymes involved in this compound metabolism are also implicated in cancer progression. For example, spermine (B22157)/spermidine N-1-acetyltransferase (SSAT), a key enzyme in polyamine homeostasis, is considered a diagnostic marker in several human cancers. nih.gov The complex role of this compound is further underscored by findings that while increased dietary intake might suppress the initial stages of tumorigenesis, it could potentially accelerate the growth of already established tumors. nih.govresearchgate.net
| This compound's Role as an Oncometabolite | |
| Mechanism | Effect on Tumor Microenvironment |
| Inhibition of T cell receptor (TCR) signaling | Suppresses CD8+ T cell activation and proliferation |
| Downregulation of plasma membrane cholesterol in T cells | Prevents TCR clustering necessary for immune response |
| Creation of a metabolic T cell checkpoint | Hinders effective anti-tumor immunity |
| Elevated levels in certain tumors (e.g., glioblastoma) | Correlates with increased tumor aggressiveness and poorer prognosis |
Inflammatory Process Modulation
This compound exhibits significant anti-inflammatory properties through various mechanisms, positioning it as a modulator of inflammatory processes. nih.gov Its actions include the suppression of pro-inflammatory molecules, reduction of oxidative stress, and attenuation of immune cell activity.
This compound has been shown to effectively suppress the production of key pro-inflammatory mediators and cytokines. In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the protein and mRNA levels. nih.gov
Furthermore, this compound attenuates the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov This suppression is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression. nih.govacs.orgnih.govresearchgate.netresearchgate.net By preventing the nuclear translocation of the NF-κB p65 subunit, this compound effectively dampens the transcriptional activation of these pro-inflammatory genes. nih.govnih.gov In the context of T cells, this compound can directly inhibit the production of IL-17, a cytokine central to several chronic inflammatory diseases. dntb.gov.uasciepublish.com
| Pro-Inflammatory Mediator/Cytokine | Effect of this compound |
| Nitric Oxide (NO) | Inhibition of production |
| Prostaglandin E2 (PGE2) | Inhibition of production |
| Tumor Necrosis Factor-alpha (TNF-α) | Attenuation of secretion |
| Interleukin-1beta (IL-1β) | Attenuation of secretion |
| Interleukin-6 (IL-6) | Attenuation of secretion |
| Interleukin-17 (IL-17) | Direct inhibition of production |
This compound demonstrates notable antioxidant properties by inhibiting the accumulation of reactive oxygen species (ROS), which are key drivers of inflammation and cellular damage. nih.gov In LPS-stimulated macrophages, this compound has been shown to reduce the intracellular accumulation of ROS. nih.govnih.gov This antioxidant effect is also observed in other cell types, such as retinal pigment epithelial cells under oxidative stress, where this compound can protect against cellular damage. mdpi.commdpi.com
The mechanism behind this compound's antioxidant activity is multifaceted. It can enhance the activity of antioxidant enzymes and act as a free-radical scavenger. researchgate.netnih.gov For example, studies have shown that this compound treatment can increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress. mdpi.com However, it's noteworthy that in some contexts, this compound's protective effects against oxidative stress-induced apoptosis occur independently of direct ROS scavenging, suggesting alternative protective pathways. mdpi.com
This compound can modulate the inflammatory response by reducing the migration and infiltration of immune cells to sites of inflammation. In a zebrafish model of LPS-induced inflammation, this compound was found to diminish the recruitment of neutrophils and macrophages. nih.govnih.gov This suggests that this compound can interfere with the chemotactic signals that draw these immune cells to inflamed tissues.
The anti-inflammatory properties of this compound have been investigated in specific inflammatory conditions, showing therapeutic potential.
Colitis: In models of colitis, an inflammatory bowel disease, this compound has demonstrated protective effects. acs.orgnih.govvumc.orgresearchgate.net Oral administration of this compound can ameliorate the severity of colitis, as evidenced by a reduced disease activity index and decreased colonic inflammation. acs.orgresearchgate.net Mechanistically, this compound has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the activation of macrophages and T cells in the colon. acs.org It also appears to play a role in maintaining a healthy gut microbiota and reducing the expression of certain antimicrobial peptides like alpha-defensins, which can be dysregulated in colitis. nih.gov Furthermore, this compound may promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, contributing to the resolution of inflammation in the gut. acs.org
Osteoarthritis: this compound has also emerged as a promising agent in the context of osteoarthritis (OA), a degenerative joint disease with a significant inflammatory component. nih.govfrontiersin.orgspermidinelife.usnih.govtomorrow.bio In animal models of OA, this compound has been shown to alleviate cartilage degeneration and synovitis. nih.gov A key mechanism appears to be its ability to modulate macrophage polarization within the synovial tissue, shifting them from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.govspermidinelife.us In vitro studies have further revealed that this compound can protect chondrocytes, the cells responsible for maintaining cartilage, from inflammatory damage and pyroptosis (a form of inflammatory cell death). frontiersin.orgnih.gov This protective effect is mediated, at least in part, through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways. frontiersin.orgnih.gov
| Inflammatory Condition | Observed Effects of this compound |
| Colitis | Ameliorates disease severity, reduces colonic inflammation, suppresses pro-inflammatory cytokines, modulates gut microbiota, promotes M2 macrophage polarization. acs.orgnih.gov |
| Osteoarthritis | Alleviates cartilage degeneration and synovitis, promotes M2 macrophage polarization, protects chondrocytes from inflammation and pyroptosis, inhibits NF-κB and NLRP3 inflammasome pathways. nih.govfrontiersin.orgspermidinelife.usnih.gov |
Microbial Interactions and Physiology
In the context of the gut, this compound can influence the composition and function of the intestinal flora. Studies in mice have shown that this compound supplementation can alter the balance of gut bacteria, for example, by increasing the abundance of beneficial bacteria like Lactobacillus and reducing the abundance of potentially harmful bacteria such as Turicibacter and Alistipes. mdpi.comresearchgate.net This modulation of the gut microbiota can, in turn, affect host health by influencing intestinal morphology and the production of microbial metabolites. mdpi.comresearchgate.net
This compound is also critically involved in biofilm formation, a process where microorganisms adhere to surfaces and form structured communities. However, its role can be species-dependent. In Escherichia coli and Bacillus subtilis, this compound is required for robust biofilm formation. nih.govnih.govresearchgate.net Disruption of this compound synthesis in E. coli leads to a severe defect in biofilm formation, which can be rescued by the addition of exogenous this compound. nih.govnih.gov In contrast, in other bacteria like Vibrio cholerae and Agrobacterium tumefaciens, exogenous this compound can inhibit biofilm formation. nih.govoup.comasm.org This suggests that this compound can act as a signaling molecule that bacteria use to regulate their lifestyle, transitioning between a planktonic (free-swimming) state and a biofilm-associated state. nih.gov
The transport of this compound into and out of bacterial cells is also a tightly regulated process that is important for its physiological effects. Specific transport systems, such as the PotABCD system in E. coli, are essential not only for acquiring this compound from the environment but are also directly involved in stimulating biofilm formation. nih.govnih.gov
| Microbial Genus/Species | Role of this compound in Biofilm Formation |
| Escherichia coli | Stimulates biofilm formation. nih.govnih.gov |
| Bacillus subtilis | Required for robust biofilm formation. nih.gov |
| Vibrio cholerae | Inhibits biofilm formation. oup.comasm.org |
| Agrobacterium tumefaciens | Inhibits biofilm formation. nih.gov |
Polyamine Transport and Degradation Genes in Bacteria and Yeast
The intracellular concentration of polyamines in microorganisms is tightly regulated through a balance of biosynthesis, degradation, and transport across the cell membrane nih.govportlandpress.com. Specialized transport systems are responsible for the uptake of exogenous polyamines like this compound, as well as the excretion of excess amounts.
In Bacteria:
Escherichia coli is a well-studied model for bacterial polyamine transport. It possesses multiple transport systems with distinct specificities and mechanisms. Two of these are ATP-binding cassette (ABC) transporters: a putrescine-specific system and a this compound-preferential system nih.govportlandpress.comnih.gov. These systems are composed of a periplasmic substrate-binding protein, two transmembrane proteins, and a membrane-associated ATPase nih.govportlandpress.comnih.gov. The crystal structures of the substrate-binding proteins, PotD (this compound-preferential) and PotF (putrescine-specific), have been determined, revealing the molecular basis for their substrate recognition nih.govportlandpress.com. A third system, catalyzed by PotE, is involved in both the uptake and excretion of putrescine nih.govportlandpress.com.
| Gene/Protein | Organism | Function |
| PotD | Escherichia coli | Periplasmic substrate-binding protein of the this compound-preferential ABC transporter. |
| PotF | Escherichia coli | Periplasmic substrate-binding protein of the putrescine-specific ABC transporter. |
| PotE | Escherichia coli | Mediates both uptake and excretion of putrescine. |
In Yeast:
The budding yeast Saccharomyces cerevisiae also has a complex system for polyamine transport. Several genes have been identified to be involved in this process. The genes TPO1 through TPO5 encode proteins responsible for the excretion of polyamines researchgate.net. Conversely, a number of genes have been implicated in polyamine uptake, including GAP1, AGP2, UGA4, DUR3, and SAM3 researchgate.net. Among these, DUR3 and SAM3 are considered to play a more significant role in polyamine import researchgate.net. More recent research has identified HOL1 as a major high-affinity polyamine transporter in yeast, essential for growth when polyamine levels are limited nih.gov. The expression of HOL1 is itself regulated by intracellular polyamine levels, demonstrating a feedback mechanism to maintain homeostasis nih.gov.
| Gene/Protein | Organism | Function |
| TPO1-5 | Saccharomyces cerevisiae | Excretion of polyamines. |
| GAP1 | Saccharomyces cerevisiae | Polyamine uptake, also involved in amino acid transport. |
| AGP2 | Saccharomyces cerevisiae | Polyamine uptake, belongs to the amino acid permease family. |
| UGA4 | Saccharomyces cerevisiae | Uptake of putrescine into the vacuole. |
| DUR3 | Saccharomyces cerevisiae | Major protein for polyamine uptake, also a urea transporter. |
| SAM3 | Saccharomyces cerevisiae | Major protein for polyamine uptake, also an S-adenosylmethionine transporter. |
| HOL1 | Saccharomyces cerevisiae | High-affinity polyamine transporter. |
Gut Microbiota as a Source and Consumer of this compound
The gut microbiota plays a pivotal role in modulating the host's polyamine pool, acting as both a significant producer and a consumer of this compound. This dual function makes the gut microbiome a key regulator of intestinal and systemic polyamine concentrations nih.gov. The luminal concentrations of putrescine and this compound in a healthy human gut can range from 0.5 to 1 mM, with gut microorganisms being a major contributor to these levels frontiersin.org.
A diverse array of gut bacteria can synthesize polyamines. For instance, species within the genera Bacteroides and Fusobacterium have been shown to produce putrescine and this compound frontiersin.org. The biosynthetic capabilities can vary significantly among different bacterial species, with some possessing complete pathways while others may only perform partial synthesis, suggesting a metabolic interplay between different members of the gut microbial community frontiersin.org. The production of polyamines by gut bacteria can be influenced by diet; for example, dietary arginine can serve as a precursor for microbial polyamine synthesis nih.gov.
Conversely, the gut microbiota also utilizes polyamines for its own physiological processes, including cell-to-cell communication and differentiation frontiersin.org. This consumption of polyamines by the gut bacteria can impact the amount available for absorption by the host. Therefore, the net effect of the gut microbiota on host this compound levels is a complex balance between microbial synthesis and consumption.
Alterations in the composition of the gut microbiota can lead to dysregulation of polyamine levels, which has been associated with various health conditions. Probiotic interventions with polyamine-producing bacteria, such as certain strains of Bifidobacterium, have been shown to increase systemic this compound levels in preclinical models, suggesting a potential therapeutic avenue for modulating host polyamine status nih.gov.
Methodological Approaches in Spermidine Research
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models are fundamental tools for dissecting the molecular mechanisms by which spermidine (B129725) influences cellular processes. These models allow researchers to control the cellular environment and isolate the effects of this compound on specific pathways and functions.
Studies utilize various cell lines and primary cell cultures to investigate this compound's impact. For instance, GT1-7 cells have been used to study this compound's effects on autophagic flux and cellular viability in the context of neurodegeneration models. nih.govfrontiersin.orgnih.gov In such studies, cellular viability assays, like the WST-1 assay, are employed to measure the protective effects of this compound against induced toxicity. nih.gov Western blotting is commonly used to assess the levels of key proteins involved in processes like autophagy, such as LC3-II, a marker for autophagosome abundance. nih.govfrontiersin.org Immunocytochemistry and fluorescence microscopy imaging provide visual evidence of cellular changes and protein localization upon this compound treatment. nih.gov
Furthermore, in vitro models are used to explore this compound's influence on specific cell types and their functions. For example, studies on human hair follicle epithelial stem cells in serum-free organ culture have demonstrated that this compound can promote hair shaft elongation and prolong hair growth. plos.orgbiocrates.com These studies also investigated this compound's effects on the expression of epithelial stem cell-associated keratins, using techniques like quantitative RT-PCR and quantitative immunoreactivity. plos.org
In the context of cardiovascular research, in vitro models using human aortic valve interstitial cells (hAVICs) have shown that this compound can inhibit calcification-related factors and improve mitochondrial function. jacc.org Cellular assays measuring mitochondrial respiration and function are crucial in such studies.
Data from in vitro studies often reveal concentration-dependent effects of this compound. For example, in GT1-7 cells, different concentrations of this compound were tested to determine their impact on autophagic flux and cellular viability. nih.govfrontiersin.org
Table 1: Examples of In Vitro Cellular Models in this compound Research
| Cell Model | Research Focus | Key Techniques Used | Example Finding | Source |
| GT1-7 cells | Autophagic flux, cellular viability, neurotoxicity | WST-1 assay, Western blotting, Immunocytochemistry, Fluorescence microscopy imaging | This compound induces autophagic flux and improves cellular viability in a concentration-dependent manner. | nih.govfrontiersin.org |
| Human hair follicle epithelial stem cells | Hair growth, stem cell function | Quantitative RT-PCR, Quantitative immunoreactivity, Colony formation assay | This compound promotes hair shaft elongation and modulates keratin (B1170402) expression. | plos.org |
| EA.hy926 cells | LDL oxidation and cytotoxicity | MTT assay | This compound decreases the cytotoxicity of oxidized LDL. | mdpi.com |
| Primary rat chondrocytes | Inflammation, cellular pyroptosis | qRT-PCR, ELISA, Western blot, Immunofluorescence, TEM, Flow cytometry | This compound attenuates inflammation and pyroptosis induced by IL-1β. | frontiersin.org |
| 3T3-L1 preadipocytes | Adipocyte differentiation, lipid accumulation | Oil Red O staining, RT-PCR | Spermine (B22157) (a related polyamine) suppressed lipid accumulation and differentiation. | mdpi.com |
| Human B lymphocytes | Autophagic flux, immune senescence | Not explicitly detailed in snippet; likely involves flow cytometry, Western blot | This compound rescues autophagic flux and restores IgG responses in aged B lymphocytes. | tandfonline.com |
| Mouse oocytes | Vitrification freezing survival, in vitro development | Survival rate assessment, In vitro fertilization, Transcriptome analysis | This compound enhances oocyte survival and blastocyst formation after vitrification freezing. | mdpi.com |
In Vivo Animal Models for Systemic Analysis
In vivo animal models are essential for understanding the systemic effects of this compound and its impact on complex physiological processes, including aging, disease progression, and organ function.
Mouse models are widely used in this compound research. Studies in mice have investigated the effects of this compound supplementation on lifespan, cardiovascular health, neurodegeneration, and fertility. nih.govbiocrates.comjacc.orgnih.govmdpi.comaging-us.comsciencemediacentre.orgmetwarebio.comuky.eduresearchgate.netnih.gov For instance, aged mice are used to study this compound's ability to prolong lifespan and improve cardiac function, with assessments including measurements of blood pressure, cardiac hypertrophy, and diastolic function. nih.gov Transgenic mouse models, such as those expressing GFP-LC3 to monitor autophagy, are valuable for visualizing and quantifying autophagic processes in vivo. nih.gov Studies in mouse models of neurodegenerative diseases assess cognitive function through behavioral tests and examine neurodegeneration in specific brain regions. nih.govmetwarebio.com
Animal models are also used to study the pharmacokinetics and tissue distribution of this compound after administration. mdpi.comaging-us.com While some studies show increased this compound levels in certain tissues like the heart after supplementation in mice, others indicate that oral supplementation may not significantly increase this compound levels in blood plasma. mdpi.comaging-us.com
Research in rats has explored this compound's effects on conditions like osteoarthritis and dry eye syndrome. frontiersin.orgmdpi.com In osteoarthritis models, researchers assess OA severity using techniques such as ELISA, X-rays, CT imaging, histological staining, and immunohistochemistry. frontiersin.org
Studies in C. elegans and Drosophila have also contributed to understanding this compound's role in longevity and age-related processes. nih.govaging-us.comrupress.org
Table 2: Examples of In Vivo Animal Models in this compound Research
| Animal Model | Research Focus | Key Assessments/Techniques | Example Finding | Source |
| Mice (various strains) | Lifespan, cardiovascular health, neurodegeneration, fertility, immune function | Lifespan analysis, Blood pressure measurement, Cardiac function assessment, Behavioral tests, Histology, Immunohistochemistry | This compound supplementation extends lifespan, improves cardiac function, and enhances anti-tumor immunity in aged mice. | nih.govaging-us.comuky.edunih.gov |
| GFP-LC3 transgenic mice | Autophagy | Monitoring GFP-LC3 puncta formation | This compound induces autophagosome formation. | nih.gov |
| Rats | Osteoarthritis, dry eye syndrome, optic nerve injury | ELISA, X-rays, CT imaging, Histology, Immunohistochemistry, Assessment of inflammatory markers, Neuroregeneration assessment | This compound attenuates chondrocyte inflammation in OA and promotes optic nerve regeneration. | frontiersin.orgmdpi.com |
| C. elegans | Longevity, autophagy | Lifespan analysis, Monitoring autophagy markers | This compound increases lifespan in an autophagy-dependent manner. | nih.govrupress.org |
| Drosophila | Longevity, age-related memory impairment | Lifespan analysis, Behavioral tests | This compound inhibits age-dependent memory impairment and enhances autophagy. | aging-us.com |
Omics Technologies in this compound Pathway Analysis (e.g., Transcriptomics, Proteomics)
Omics technologies provide high-throughput approaches to comprehensively analyze the molecular landscape of cells and tissues in response to this compound. These technologies enable researchers to identify global changes in gene expression, protein levels, and metabolic profiles, offering insights into the complex pathways modulated by this compound. mdpi.comelsevier.esd-nb.infoaginganddisease.org
Transcriptomics, often utilizing RNA sequencing (RNA-seq), allows for the identification of differentially expressed genes (DEGs) following this compound treatment. mdpi.comnih.gov This helps in understanding how this compound influences gene regulation and which genetic pathways are activated or suppressed. For example, transcriptome analysis has been used to elucidate the mechanisms by which this compound improves the quality of mouse oocytes after vitrification freezing, identifying dysregulated pathways and aberrantly expressed genes rescued by this compound supplementation. mdpi.com
Proteomics focuses on the large-scale study of proteins. Techniques like mass spectrometry are central to proteomics, enabling the identification and quantification of proteins in a sample. elsevier.esd-nb.info Integrated transcriptomics and proteomics approaches can provide a more comprehensive view by correlating changes at the mRNA level with changes in protein abundance. nih.gov This integrated approach has been applied to study the protective role of spermine (a related polyamine) in diabetic cardiomyopathy, revealing coexpressed genes and proteins involved in metabolic pathways. nih.gov
Metabolomics involves the study of the complete set of small-molecule metabolites in a biological sample. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used in metabolomics. d-nb.info While not as extensively highlighted for this compound specifically in the provided snippets, metabolomics can provide valuable information about how this compound influences cellular metabolism and the levels of other important molecules.
Omics technologies, particularly single-cell omics, are increasingly being applied to aging research to understand cellular heterogeneity and the dynamic molecular changes associated with senescence, which is relevant to this compound's anti-aging properties. aginganddisease.org
Table 3: Omics Technologies in this compound Research
| Omics Technology | Level of Analysis | Key Techniques | Application in this compound Research | Example Finding | Source |
| Transcriptomics | Gene expression | RNA Sequencing (RNA-seq) | Identifying genes and pathways regulated by this compound. | This compound supplementation rescued dysregulated pathways and aberrantly expressed genes in vitrified mouse oocytes. | mdpi.comnih.gov |
| Proteomics | Protein abundance | Mass Spectrometry | Analyzing changes in protein levels in response to this compound. | Integrated transcriptomics and proteomics revealed coexpressed genes and proteins in diabetic cardiomyopathy model treated with spermine. | nih.gov |
| Metabolomics | Small molecule metabolites | GC-MS, LC-MS, NMR, FTIR | Studying the impact of this compound on cellular metabolism and metabolite profiles. | Used in broader biological studies, applicable to understanding this compound's metabolic effects. | d-nb.info |
| Integrated Omics | Multiple levels | Combination of techniques | Providing a holistic view of this compound's effects on gene expression, protein levels, and metabolism. | Integrative analyses identified this compound synthase in soybean seeds. | mdpi.comnih.gov |
Biochemical and Molecular Biology Techniques for this compound-Related Studies
Beyond high-throughput omics, a variety of biochemical and molecular biology techniques are routinely employed to investigate this compound's functions and interactions.
Biochemical assays are used to measure specific enzymatic activities and the levels of various molecules influenced by this compound. For example, assays for lipid hydroperoxides and malondialdehyde are used to assess this compound's antioxidant effects by measuring the inhibition of LDL oxidation. mdpi.com Measuring the secretion of NF-κB-dependent embryonic alkaline phosphatase (SEAP) is a method to assess NF-κB activation in cellular models of inflammation. researchgate.net
Molecular biology techniques are crucial for studying the interactions of this compound with nucleic acids and proteins, as well as its effects on gene and protein expression. This compound is commonly used in in vitro molecular biology reactions, including in vitro transcription and translation. wikipedia.org Its polycationic nature allows it to interact with negatively charged DNA, being used in techniques like DNA precipitation and the isolation of DNA from pulse field gels. wikipedia.orgsigmaaldrich.com this compound has also been utilized in chromosome isolation and chromatin aggregation studies. sigmaaldrich.com
Techniques like Western blotting, mentioned earlier in the context of in vitro models, are fundamental for analyzing protein expression levels and post-translational modifications, such as acetylation, which is known to be modulated by this compound. nih.govrescence.comd-nb.info Quantitative RT-PCR is widely used to measure mRNA expression levels of specific genes of interest. plos.orgfrontiersin.org
Microscopy techniques, including fluorescence microscopy, super-resolution structured illumination microscopy (SR-SIM), and focused ion beam scanning electron microscopy (FIB-SEM), provide detailed visualization of cellular structures, protein localization, and organelle morphology, which are important for studying processes like autophagy induced by this compound. nih.govfrontiersin.orgnih.gov Transmission electron microscopy (TEM) is also used to examine ultrastructural changes within cells. nih.govfrontiersin.org
Enzyme-linked immunosorbent assays (ELISA) are used to quantify the levels of specific proteins or cytokines, such as inflammatory markers, in cell culture supernatants or tissue samples. frontiersin.org Flow cytometry is employed to analyze cell populations and assess parameters like cellular pyroptosis. frontiersin.org
Table 4: Biochemical and Molecular Biology Techniques in this compound Research
| Technique | Application in this compound Research | Example Finding | Source |
| Cellular Viability Assays (e.g., WST-1, MTT) | Measuring the protective or toxic effects of this compound on cell survival. | This compound protected against cellular toxicity induced by paraquat (B189505) and APP overexpression. | nih.govfrontiersin.orgmdpi.com |
| Western Blotting | Analyzing protein expression levels and post-translational modifications (e.g., LC3-II levels for autophagy, protein acetylation). | This compound increases LC3-II levels, indicating increased autophagosome abundance. This compound influences histone and protein acetylation. | nih.govfrontiersin.orgnih.govd-nb.info |
| Quantitative RT-PCR | Measuring mRNA expression levels of specific genes. | This compound upregulates expression of epithelial stem cell-associated keratins. This compound reduces iNOS and COX-2 mRNA in chondrocytes. | plos.orgfrontiersin.org |
| Microscopy (Fluorescence, SR-SIM, FIB-SEM, TEM) | Visualizing cellular structures, protein localization, organelle morphology (e.g., autophagosomes). | This compound induces autophagosome formation capable of large volume clearance. | nih.govfrontiersin.orgnih.govfrontiersin.org |
| ELISA | Quantifying levels of specific proteins or cytokines. | This compound reduces levels of inflammatory cytokines like IL-6 and TNF-α. | frontiersin.org |
| Flow Cytometry | Analyzing cell populations and cellular processes like pyroptosis. | Flow cytometry can be used to examine the effect of this compound on cellular pyroptosis. | frontiersin.org |
| DNA Precipitation | Isolation and purification of DNA. | This compound is used to precipitate DNA from low salt aqueous buffers. | wikipedia.orgsigmaaldrich.com |
| In Vitro Transcription/Translation | Studying the role of this compound in protein synthesis. | This compound is commonly used in in vitro transcription and translation reactions. | wikipedia.org |
| Biochemical Assays (e.g., for lipid oxidation) | Measuring enzymatic activity or levels of specific molecules. | This compound inhibits the production of lipid hydroperoxides and malondialdehyde, indicating antioxidant activity. | mdpi.com |
Future Directions and Emerging Research Avenues
Elucidating Novel Molecular Targets and Signaling Networks
While autophagy is a primary mechanism of spermidine's action, ongoing research is dedicated to identifying other direct and indirect molecular targets. The goal is to build a comprehensive map of the signaling networks that This compound (B129725) modulates. Early studies highlighted this compound's non-specific interactions with negatively charged molecules like DNA, RNA, and ATP due to its polycationic nature. However, more recent research is revealing highly specific molecular interactions.
Key research findings indicate that this compound's influence extends to several critical cellular pathways:
Autophagy Induction: this compound is a potent inducer of autophagy. One key mechanism is the inhibition of the acetyltransferase EP300. This inhibition leads to the deacetylation of proteins crucial for the formation of autophagosomes. Furthermore, this compound is essential for the hypusination of eukaryotic initiation factor 5A (eIF5A), a protein required for the synthesis of transcription factor EB (TFEB), which is a master regulator of autophagy and lysosomal biogenesis.
Mitochondrial Function: Research has shown that this compound can allosterically activate the mitochondrial trifunctional protein (MTP), a key enzyme complex in fatty acid β-oxidation. This activation enhances mitochondrial respiratory capacity.
Cell Growth and Signaling: this compound has been found to interact with various signaling pathways that regulate aging and cell growth, including the AMPK-FOXO3a and MAPK signaling pathways. For instance, it can upregulate the expression of MAPK family genes and modulate their phosphorylation.
These findings illustrate that this compound's effects are not mediated by a single pathway but rather through a complex interplay of multiple molecular targets.
| Target/Pathway | Role | Cellular Process Modulated |
| EP300 | Acetyltransferase | Autophagy (Inhibition leads to deacetylation and activation) |
| eIF5A | Translation Initiation Factor | Protein Synthesis, Autophagy (Requires this compound for hypusination to synthesize TFEB) |
| TFEB | Transcription Factor | Autophagy, Lysosomal Biogenesis (Synthesis is dependent on hypusinated eIF5A) |
| MTP | Mitochondrial Enzyme Complex | Fatty Acid β-oxidation, Mitochondrial Respiration (Allosterically activated by this compound) |
| AMPK-FOXO3a | Signaling Pathway | Apoptosis Suppression, Autophagy Enhancement in skeletal muscle |
| MAPK | Signaling Pathway | Cell Growth, Stress Response (Expression and phosphorylation modulated by this compound) |
Investigating Tissue-Specific and Context-Dependent Actions of this compound
A pivotal area of emerging research is understanding how this compound's effects vary between different tissues and under different physiological or pathological conditions. The systemic administration of this compound can elicit diverse, and sometimes contrasting, effects depending on the cellular environment.
Cardiovascular System: In the heart, this compound supplementation has demonstrated significant cardioprotective effects. Studies in mice show it can reduce cardiac hypertrophy, preserve diastolic function, and improve the mechanical properties of cardiomyocytes. portlandpress.comtam-plenus.ch These benefits are largely attributed to the induction of autophagy and mitophagy within heart muscle cells, which helps clear dysfunctional mitochondria and protein aggregates. portlandpress.com Furthermore, this compound may lower blood pressure by improving the bioavailability of arginine, a precursor to the vasodilator nitric oxide (NO). tam-plenus.chnih.gov
Nervous System: this compound can cross the blood-brain barrier and exerts neuroprotective effects. oxfordhealthspan.com Research indicates it supports the brain's capacity for waste clearance through autophagy, helps maintain synaptic connections crucial for learning and memory, and reduces neuroinflammation. oxfordhealthspan.comprimepowders.com Studies in animal models have shown that this compound can rescue age-induced memory impairment, suggesting its potential in mitigating age-related cognitive decline. nih.gov
Immune System: The role of this compound in the immune system is complex and context-dependent. It has been shown to enhance the function of memory T-cells and B-cells, potentially counteracting immunosenescence. oxfordhealthspan.comox.ac.uk For example, it can boost antibody production in response to vaccines in aged mice. ox.ac.uk Conversely, this compound also exhibits anti-inflammatory properties by modulating macrophage activity, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. oxfordhealthspan.comdovepress.com However, in some contexts, such as in a mouse model of type 1 diabetes, this compound treatment was associated with an increased proportion of pro-inflammatory T-cells. nih.gov This highlights the necessity of studying its effects in specific disease models.
| Tissue/System | Key Research Findings | Primary Mechanism(s) |
| Cardiovascular | Reduces cardiac hypertrophy, improves diastolic function, lowers blood pressure. portlandpress.comtam-plenus.chnih.gov | Induction of autophagy/mitophagy in cardiomyocytes, improved arginine bioavailability. portlandpress.comnih.gov |
| Nervous System | Protects against age-related cognitive decline, improves memory, reduces neuroinflammation. oxfordhealthspan.comnih.govspermidinelife.us | Autophagy induction, maintenance of synaptic connections, anti-inflammatory effects. oxfordhealthspan.comprimepowders.com |
| Immune System | Enhances memory T-cell and B-cell responses, reduces chronic inflammation by modulating macrophages. oxfordhealthspan.comox.ac.uknih.gov | Autophagy induction, regulation of cytokine production. ox.ac.ukdovepress.com |
Exploring Inter-Organ Crosstalk Modulated by this compound
This compound is increasingly recognized as a molecule that can mediate communication between different organs, influencing systemic health. Future research will focus on deciphering these complex inter-organ signaling networks.
Gut-Brain Axis: A prominent example of inter-organ crosstalk is the gut-brain axis. This compound levels are influenced by both endogenous synthesis and production by the gut microbiota. oxfordhealthspan.com Research has shown that this compound can enhance the integrity of the gut barrier by promoting the health of intestinal epithelial cells through autophagy. oxfordhealthspan.comnih.gov A stronger gut barrier prevents the leakage of inflammatory molecules like lipopolysaccharides (LPS) into the bloodstream, a condition known as endotoxemia, which can promote systemic and neural inflammation. nih.gov By modulating the gut microbiome and reducing gut-derived inflammation, this compound can positively influence brain health and cognitive function. oxfordhealthspan.com
Cardio-Renal Axis: There is evidence to suggest that this compound plays a role in the cardio-renal axis. In hypertensive rat models, the blood pressure-lowering effect of this compound was associated with protection from hypertension-associated kidney damage. nih.gov This suggests that this compound's cardioprotective effects may be partly mediated by its ability to preserve renal function, highlighting a potential therapeutic application in cardio-renal syndromes.
Advanced Methodologies for this compound Quantification and Localization
Progress in understanding the precise roles of this compound is critically dependent on the ability to accurately measure its concentration and visualize its distribution within cells and tissues. Researchers are continuously developing more sensitive and specific methods to achieve this.
Quantification: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has become the gold standard for the robust and high-throughput quantification of this compound and other polyamines in diverse biological samples, including serum, urine, and tissue homogenates. nih.govnih.govstanford.edu These methods offer high sensitivity and selectivity, allowing for the simultaneous measurement of multiple polyamines and their precursors, often with minimal sample preparation. nih.govspringernature.com
Localization: To visualize this compound within living cells, fluorescent probes have been developed. These probes typically consist of a this compound moiety linked to a fluorophore, such as BODIPY. sigmaaldrich.commerckmillipore.com When introduced to live cells, these probes are taken up by the polyamine transport system and allow for the imaging of this compound accumulation and localization using fluorescence microscopy. sigmaaldrich.com Another approach involves fluorescent molecular probes, such as those based on tetraphenylethylene (B103901) (TPE), which exhibit fluorescence enhancement upon binding to this compound, enabling its detection. mdpi.commdpi.com These tools are invaluable for studying the dynamics of this compound uptake and its subcellular distribution.
| Methodology | Application | Advantages |
| LC-MS/MS | Quantification in biological fluids and tissues | High sensitivity, high selectivity, high throughput, simultaneous analysis of multiple polyamines. nih.govsartorius.com |
| Fluorescent Probes (e.g., BODIPY-spermidine) | Live-cell imaging and localization | Enables real-time visualization of this compound uptake and subcellular distribution. sigmaaldrich.comnih.gov |
| Fluorescent Molecular Probes (e.g., TPE-based) | Detection in biological samples | "Turn-on" fluorescence upon binding, high selectivity for this compound/spermine (B22157). mdpi.commdpi.com |
Development of Polyamine Analogues for Targeted Research Applications
To probe the functions of natural polyamines and explore their therapeutic potential, chemists have synthesized a wide array of polyamine analogues. These are structurally modified versions of this compound or spermine designed to have specific biological activities.
The primary goals of developing these analogues include:
Interfering with Polyamine Homeostasis: Many analogues are designed to compete with natural polyamines for uptake via the polyamine transport system, which is often upregulated in cancer cells. portlandpress.com Once inside the cell, these analogues can down-regulate polyamine biosynthetic enzymes but cannot substitute for the essential functions of natural polyamines, leading to growth inhibition. nih.gov
Inducing Specific Cellular Responses: Some analogues are potent inducers of the polyamine catabolic enzyme spermine/spermidine N1-acetyltransferase (SSAT), leading to the depletion of natural polyamines and, in some cases, apoptosis. researchgate.net
Targeting Other Cellular Machinery: Researchers have developed polyamine analogues that target other cellular processes. For example, polyaminohydroxamic acids (PAHAs) and polyaminobenzamides (PABAs) have been created to inhibit histone deacetylases (HDACs), linking polyamine structure to epigenetic regulation. rsc.org
These synthetic compounds serve as powerful tools to dissect the roles of polyamines in health and disease and represent a promising strategy for developing new therapeutic agents, particularly in oncology. nih.govnih.goviiarjournals.org
| Analogue Class | Example(s) | Primary Research Application/Mechanism |
| Symmetrically Substituted Alkylpolyamines | N,N'-bis(ethyl)norspermine (BENSpm), N,N'-bis(ethyl)spermine (BESpm) | Inhibit polyamine biosynthesis, induce SSAT, deplete natural polyamines, antitumor activity. portlandpress.comresearchgate.netnih.gov |
| Conformationally Restricted Analogues | SL11144 | Induce apoptosis in cancer cells, inhibit ornithine decarboxylase. nih.gov |
| Polyamine-based Epigenetic Modulators | Polyaminohydroxamic acids (PAHAs), Polyaminobenzamides (PABAs) | Inhibit histone deacetylases (HDACs) for cancer therapy research. rsc.org |
| Lysine-Spermine Conjugates | AMXT-1501 | Potent polyamine transport blocker, used in combination with biosynthesis inhibitors. mdpi.com |
Q & A
Basic Research Questions
Q. What molecular mechanisms link spermidine to autophagy induction, and how can these be experimentally validated?
- Methodological Answer : Use in vitro models (e.g., mammalian cell lines) to assess autophagy markers (LC3-II conversion via western blot) and lysosomal activity (LysoTracker staining). Combine with genetic knockout models (e.g., ATG5 or ATG7 deletion) to confirm this compound's autophagy dependence. Dose-response studies (e.g., 100–800 μM this compound) and time-course experiments are critical to establish causality .
Q. How does this compound modulate oxidative stress pathways in cellular models?
- Methodological Answer : Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in LPS-stimulated macrophages (e.g., RAW 264.7 cells). Pair with assays for antioxidant enzymes (SOD, catalase) and NF-κB nuclear translocation (immunocytochemistry or subcellular fractionation). Include positive controls (e.g., N-acetylcysteine) and validate with siRNA targeting redox regulators (e.g., Nrf2) .
Q. What experimental models are optimal for studying this compound's anti-aging effects?
- Methodological Answer : Utilize C. elegans or D. melanogaster for lifespan assays under controlled dietary conditions. Measure autophagy flux (GFP-LC3 puncta) and age-related biomarkers (lipofuscin accumulation). For mammalian studies, employ aged mice with longitudinal monitoring of frailty indices and tissue-specific this compound uptake (HPLC quantification) .
Advanced Research Questions
Q. How can conflicting data on this compound's neuroprotective effects be reconciled across preclinical and clinical studies?
- Methodological Answer : Conduct systematic reviews with meta-analyses to assess heterogeneity in trial designs (e.g., dosing, participant age, and comorbidities). Use translational models (e.g., human iPSC-derived neurons) to bridge in vitro findings to clinical outcomes. Stratify clinical data by biomarkers (e.g., CSF this compound levels) and employ adaptive trial designs .
Q. What strategies mitigate variability in this compound bioavailability studies?
- Methodological Answer : Standardize dietary intake logs and quantify endogenous polyamines in plasma/urine via LC-MS. Use pharmacokinetic modeling to account for interindividual differences in gut microbiota composition (16S rRNA sequencing) and this compound metabolism. Cross-validate with stable isotope-labeled this compound tracers .
Q. How do this compound's pleiotropic effects complicate dose-response relationships in disease models?
- Methodological Answer : Employ multi-omics approaches (transcriptomics, metabolomics) to dissect dose-dependent pathways. For example, low doses (≤200 μM) may enhance autophagy, while higher doses (≥500 μM) could activate stress-response pathways (e.g., MAPK). Use factorial experimental designs to isolate variables and avoid confounding .
Data Contradiction & Validation
Q. Why do some studies report this compound as pro-inflammatory at high concentrations?
- Methodological Answer : Assess cell-type-specific responses: this compound may activate NLRP3 inflammasomes in macrophages but suppress TNF-α in endothelial cells. Include viability assays (MTT or propidium iodide) to rule out cytotoxicity-driven inflammation. Compare results across species (e.g., murine vs. human PBMCs) .
Q. How reliable are serum this compound levels as biomarkers for neurodegenerative diseases?
- Methodological Answer : Validate assays with standardized controls (e.g., NIST reference materials) and adjust for pre-analytical variables (fasting status, sample storage). Use receiver operating characteristic (ROC) curves to determine diagnostic thresholds. Correlate serum levels with CSF or tissue concentrations in longitudinal cohorts .
Methodological Tables
Key Considerations for Researchers
- Ethical Compliance : For human studies, obtain IRB approval and document this compound sources (synthetic vs. dietary) to avoid confounding .
- Statistical Rigor : Use non-parametric tests for skewed data (e.g., serum this compound levels) and correct for multiple comparisons .
- Reproducibility : Adhere to ARRIVE guidelines for animal studies and share raw data via repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
